Iodoacetamide-PEG3-azide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-iodoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19IN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKSZBZLUGCWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])NC(=O)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19IN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Iodoacetamide-PEG3-azide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodoacetamide-PEG3-azide is a versatile heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, chemical biology, and drug development. This guide provides a comprehensive overview of its chemical properties, mechanisms of action, and key applications. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are presented to enable researchers to effectively utilize this powerful chemical tool.
Introduction
This compound is a chemical reagent featuring three key components: an iodoacetamide (B48618) group, a short polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) group. This unique combination of functionalities allows for the sequential and specific conjugation of different molecules. The iodoacetamide moiety selectively reacts with thiol groups, commonly found in cysteine residues of proteins, while the azide group participates in highly efficient and bioorthogonal "click chemistry" reactions. The hydrophilic PEG3 linker enhances solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.
This reagent has gained significant traction in various research and development areas, including:
-
Proteomics: For labeling and identifying specific proteins in complex biological samples.
-
Drug Delivery: To create precisely functionalized drug delivery systems.
-
PROTACs (PROteolysis TArgeting Chimeras): As a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, leading to targeted protein degradation.
-
Bioconjugation: For the creation of well-defined bioconjugates such as antibody-drug conjugates (ADCs).
Chemical Properties and Specifications
This compound is a valuable tool for researchers due to its well-defined chemical and physical properties. The following table summarizes its key specifications, compiled from various suppliers.
| Property | Value | Reference(s) |
| Chemical Formula | C10H19IN4O4 | [1][2] |
| Molecular Weight | 386.19 g/mol | [1][2] |
| CAS Number | 1594986-04-5 | [1][2] |
| Appearance | Liquid or solid | [2] |
| Purity | ≥95% | [1][3] |
| Solubility | Soluble in DMSO, DMF, DCM | [4] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [4][5] |
Mechanism of Action
The utility of this compound lies in its dual reactivity, enabling a two-step conjugation strategy.
Thiol-Reactive Iodoacetamide Group
The iodoacetamide group reacts specifically with the thiol side chain of cysteine residues in proteins and peptides. This reaction, known as alkylation, proceeds via an S_N2 mechanism where the nucleophilic thiolate anion attacks the carbon atom bearing the iodine, leading to the formation of a stable thioether bond. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the thiol group is deprotonated to the more reactive thiolate form.
Bioorthogonal Azide Group
The terminal azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide can undergo two primary types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring by reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where the azide reacts with a strained cyclooctyne, such as DBCO or BCN, to form a triazole. This is particularly useful in living systems where the toxicity of copper is a concern.[5][6]
The following diagram illustrates the general workflow for a two-step bioconjugation using this compound.
Bioconjugation workflow using this compound.
Applications
PROTAC Development
One of the most significant applications of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5][7] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound can serve as the linker connecting the target protein-binding ligand (often containing a reactive cysteine) to the E3 ligase ligand (functionalized with an alkyne for click chemistry).
The following diagram illustrates the mechanism of action of a PROTAC.
PROTAC mechanism of action.
Site-Specific Protein Labeling and Bioconjugation
The thiol-reactivity of the iodoacetamide group allows for the site-specific labeling of proteins at cysteine residues. This is particularly useful for attaching probes, such as fluorescent dyes or biotin, for detection and purification. The subsequent click chemistry reaction with the azide group allows for the attachment of a second molecule of interest with high efficiency and specificity.
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.
Protocol for Thiol-Reactive Labeling of a Protein
-
Protein Preparation: Dissolve the protein containing a free cysteine in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5-8.5. The protein concentration should typically be in the range of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing and protection from light.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to a final concentration of ~50 mM.
-
Purification: Remove the unreacted labeling reagent and byproducts by dialysis, size-exclusion chromatography, or spin filtration.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of the azide-labeled protein in a suitable buffer.
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare stock solutions of a copper(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein and a molar excess of the alkyne-containing molecule.
-
Add the copper-chelating ligand, followed by the copper(I) source.
-
Initiate the reaction by adding the reducing agent.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification: Purify the final bioconjugate using an appropriate method, such as affinity chromatography, size-exclusion chromatography, or dialysis.
The following diagram illustrates a typical experimental workflow for protein labeling and subsequent click chemistry.
Experimental workflow for bioconjugation.
Quantitative Data
While specific quantitative data for this compound is often application-dependent and found within specific research publications, the following table provides a general overview of expected performance characteristics based on the known reactivity of iodoacetamides and click chemistry.
| Parameter | Typical Range/Value | Notes |
| Thiol-Labeling Efficiency | > 80% | Highly dependent on the accessibility of the cysteine residue, pH, and reaction conditions. |
| Click Reaction Efficiency | > 90% | CuAAC and SPAAC are generally very high-yielding reactions. |
| Reaction Time (Thiol) | 2 hours to overnight | Dependent on temperature and reagent concentrations. |
| Reaction Time (Click) | 15 minutes to 4 hours | Dependent on the specific click chemistry reaction and catalyst used. |
| Stability of Thioether Bond | High | The thioether bond formed is highly stable under physiological conditions. |
| Stability of Triazole Linkage | High | The triazole ring formed during the click reaction is very stable. |
Conclusion
This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its heterobifunctional nature, combining a thiol-reactive iodoacetamide group with a bioorthogonal azide group, enables the precise and efficient construction of complex bioconjugates. The inclusion of a PEG spacer further enhances its utility by improving solubility and reducing steric hindrance. From the development of novel therapeutics like PROTACs to the site-specific labeling of proteins for proteomic studies, this compound offers a robust solution for a wide range of applications. This guide provides the foundational knowledge and protocols to empower researchers to effectively integrate this reagent into their workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | PROTAC linker | CAS# 1594986-04-5 | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
An In-depth Technical Guide to the Mechanism and Application of Iodoacetamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodoacetamide-PEG3-azide is a heterobifunctional crosslinker that has emerged as a powerful tool in chemical biology, proteomics, and drug development. Its unique architecture, featuring a cysteine-reactive iodoacetamide (B48618) group and a bioorthogonal azide (B81097) handle connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables a diverse range of applications. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, and quantitative data to inform experimental design.
Core Mechanism of Action
This compound is a versatile molecule designed for the precise modification and conjugation of biomolecules. Its functionality is dictated by its three key components: the iodoacetamide group, the PEG3 spacer, and the azide group.
-
Iodoacetamide Group: This functional group is a highly reactive electrophile that specifically targets the thiol (-SH) group of cysteine residues in proteins and peptides. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the deprotonated thiol (thiolate) attacks the carbon atom bearing the iodine, displacing the iodide leaving group. This results in the formation of a stable and irreversible thioether bond.[1] The reactivity of iodoacetamide is significantly higher than chloroacetamide due to the better leaving group ability of iodine.[2]
-
PEG3 Spacer: The triethylene glycol (PEG3) linker is a short, hydrophilic spacer that imparts several advantageous properties. It increases the overall water solubility of the molecule and the resulting conjugate, which is beneficial when working with biomolecules in aqueous environments.[2] The flexibility of the PEG spacer also helps to minimize steric hindrance, allowing for efficient reaction of both the iodoacetamide and azide termini with their respective targets.[3]
-
Azide Group: The azide moiety is a bioorthogonal functional group, meaning it is chemically inert to most biological molecules and does not interfere with native cellular processes.[4] This allows for highly specific ligation reactions in complex biological milieu. The azide group participates in two primary types of "click chemistry" reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[5][6] This reaction is highly efficient and proceeds with excellent regioselectivity.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN) without the need for a metal catalyst.[5][7] The release of ring strain provides the driving force for the reaction, making it ideal for applications in living cells where the cytotoxicity of copper is a concern.[8]
-
Quantitative Data
Table 1: Iodoacetamide-Cysteine Reaction Parameters
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant | ~36 M⁻¹min⁻¹ (0.6 M⁻¹s⁻¹) | pH 7.0 | [3] |
| Second-Order Rate Constant | 107 M⁻¹s⁻¹ | pH 7.2 (with thioredoxin) | [9][10] |
| Optimal pH Range | 7.5 - 9.0 | [11][12] | |
| Commonly Used Concentration | 10-50 mM | In proteomics workflows | [13][14] |
| Incubation Time | 15 - 60 minutes | Room temperature, in the dark | [14][15] |
Note: The reaction rate is pH-dependent as it requires the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.[9] At pH below neutral, the reaction is slower but more specific for cysteine.[16]
Table 2: Click Chemistry Reaction Parameters
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) | Key Features | Reference(s) |
| CuAAC | Azide + Terminal Alkyne | High, catalyst-dependent | Requires Cu(I) catalyst; high efficiency and regioselectivity. | [6][9] |
| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | 10⁻³ - 34 M⁻¹s⁻¹ | Copper-free; ideal for live-cell applications. | [15][17] |
Experimental Protocols
Protein Alkylation with this compound for Proteomics
This protocol describes the general steps for reducing and alkylating cysteine residues in a protein sample prior to mass spectrometry analysis.
Materials:
-
Protein sample (e.g., cell lysate, purified protein)
-
Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
This compound
-
Quenching reagent (e.g., DTT)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
Procedure:
-
Protein Solubilization and Reduction:
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO or water). Protect from light.
-
Add this compound to the protein solution to a final concentration of 10-20 mM (a 2-fold excess over the reducing agent is common).
-
Incubate at room temperature for 30-45 minutes in the dark.[15]
-
-
Quenching:
-
Add a quenching reagent, such as DTT, to a final concentration of 5-10 mM to react with any excess this compound.
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Sample Preparation for Downstream Analysis:
-
The alkylated protein sample is now ready for downstream applications such as enzymatic digestion (e.g., with trypsin) for mass spectrometry-based proteomics.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for a CuAAC reaction to conjugate the azide-modified protein with an alkyne-containing molecule (e.g., a fluorescent probe, biotin).
Materials:
-
Azide-modified protein (from section 3.1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction buffer (e.g., PBS, Tris buffer)
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of the azide-modified protein, alkyne-containing molecule, CuSO₄, sodium ascorbate (B8700270), and the ligand in the chosen reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule (typically a 1.5 to 5-fold molar excess of the alkyne).
-
Add the copper-chelating ligand to the reaction mixture.
-
Add CuSO₄ to the reaction mixture. A common starting concentration is 1 mM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., to a final concentration of 5 mM).[19]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the resulting conjugate using appropriate methods such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general method for SPAAC, which is ideal for live-cell labeling or when avoiding copper is necessary.
Materials:
-
Azide-modified biomolecule
-
Strained alkyne-containing molecule (e.g., DBCO-fluorophore)
-
Reaction buffer or cell culture medium
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-modified biomolecule in the appropriate buffer or medium.
-
Prepare a stock solution of the strained alkyne in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Add the strained alkyne solution to the azide-containing sample. A 1.1 to 1.5 molar excess of the strained alkyne is often sufficient.[4]
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the concentrations and reactivity of the components.[4]
-
-
Purification/Washing:
-
For in vitro reactions, purify the conjugate as described for CuAAC.
-
For live-cell labeling, wash the cells multiple times with buffer (e.g., PBS) to remove any unreacted strained alkyne. The cells can then be prepared for downstream analysis such as fluorescence microscopy.
-
Visualization of Mechanisms and Workflows
Mechanism of Action of this compound
Caption: The dual reactivity of this compound.
Quantitative Proteomics Workflow (Activity-Based Protein Profiling)
Caption: Workflow for activity-based protein profiling using this compound.
PROTAC Mechanism of Action
Caption: Targeted protein degradation via the PROTAC mechanism.
Applications
The unique properties of this compound make it suitable for a wide array of applications in biomedical research:
-
Proteomics and Activity-Based Protein Profiling (ABPP): It is used to selectively label and identify reactive cysteine residues in proteins, providing insights into enzyme activity and drug-target engagement.[20] The azide handle allows for the subsequent attachment of reporter tags like biotin (B1667282) for enrichment or fluorophores for imaging.
-
Bioconjugation: This linker facilitates the site-specific conjugation of proteins to other molecules, such as other proteins, peptides, nucleic acids, or small molecules, for various applications including the development of antibody-drug conjugates (ADCs).[2][4]
-
Drug Development (PROTACs): this compound serves as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5] In this context, the iodoacetamide group can be used to covalently attach to a ligand for a target protein, while the azide group is used to click onto a ligand for an E3 ubiquitin ligase, bringing the target protein in proximity for degradation.[11]
-
Surface Modification: The linker can be used to immobilize proteins onto surfaces for applications such as biosensors and microarrays.
Conclusion
This compound is a highly versatile and powerful chemical tool with a well-defined mechanism of action. Its dual reactivity, combined with the beneficial properties of the PEG spacer, enables researchers to perform precise bioconjugation, conduct in-depth proteomic studies, and develop novel therapeutic strategies like PROTACs. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the effective implementation of this compound in a variety of research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 19. msbioworks.com [msbioworks.com]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
An In-depth Technical Guide to Iodoacetamide-PEG3-azide: A Heterobifunctional Linker for Bioconjugation and Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Iodoacetamide-PEG3-azide. It is intended to be a valuable resource for researchers and scientists in the fields of bioconjugation, proteomics, and drug development who are utilizing this versatile heterobifunctional linker.
Core Chemical Structure and Properties
This compound is a chemical compound that features three key functional components: an iodoacetamide (B48618) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique combination of functionalities makes it a powerful tool for covalently linking molecules.[1][2]
The iodoacetamide moiety is a highly reactive electrophile that specifically targets and forms a stable thioether bond with sulfhydryl groups, which are present in the amino acid cysteine.[3][4] This reaction is most efficient at a slightly alkaline pH of 8 to 8.5.[5] The PEG3 spacer is a hydrophilic chain that enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance, which can improve the efficiency of conjugation reactions.[2] The azide group is a bioorthogonal functional group that can participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7] These reactions allow for the highly specific and efficient formation of a stable triazole linkage with molecules containing an alkyne or a strained alkyne (like DBCO), respectively.[6][7]
The table below summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C10H19IN4O4 | [8] |
| Molecular Weight | 386.19 g/mol | [8] |
| CAS Number | 1594986-04-5 | [8] |
| IUPAC Name | N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-iodoacetamide | [8] |
| Appearance | Liquid | [8] |
| Purity | >98% (typical) | [8] |
| Solubility | Soluble in DMSO. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline yields a clear solution of ≥ 2.5 mg/mL. | [6] |
| Storage Conditions | Store at -20°C for long-term storage (months to years), protected from light and moisture. For short-term storage (days to weeks), 0-4°C is suitable. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month. | [6][8] |
Experimental Protocols
Thiol-Reactive Labeling of Proteins
This protocol outlines the general steps for labeling cysteine residues in a protein with this compound.
Materials:
-
Protein of interest containing at least one cysteine residue
-
This compound
-
Reduction buffer (e.g., PBS with 5-10 mM DTT or TCEP)
-
Alkylation buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)
-
Desalting column
Protocol:
-
Protein Reduction: If the protein contains disulfide bonds, they must first be reduced to free the sulfhydryl groups. Dissolve the protein in reduction buffer and incubate for 1 hour at room temperature.
-
Buffer Exchange: Remove the reducing agent by buffer exchange into alkylation buffer using a desalting column. This step is crucial as the reducing agent will react with the iodoacetamide.
-
Alkylation: Immediately add a 10- to 20-fold molar excess of this compound to the protein solution. The reaction should be performed in the dark to prevent the degradation of the iodoacetamide. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol to consume any unreacted iodoacetamide.
-
Purification: Remove excess reagents by buffer exchange or dialysis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized protein (from section 2.1) and an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
THPTA or TBTA ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
Prepare Reagents: Prepare stock solutions of CuSO4, sodium ascorbate, and the ligand in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein and a 5- to 10-fold molar excess of the alkyne-containing molecule.
-
Add Copper and Ligand: Add the CuSO4 and ligand to the reaction mixture. A typical final concentration is 1-2 mM CuSO4 and 5-10 mM ligand.
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 10-20 mM to reduce the Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents and the copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free "click" reaction with a strained alkyne, such as DBCO.
Materials:
-
Azide-functionalized protein
-
DBCO-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein and a 2- to 5-fold molar excess of the DBCO-containing molecule in the reaction buffer.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by following the decrease in the DBCO absorbance at around 310 nm.[9]
-
Purification: Purify the conjugate using a suitable method to remove any unreacted DBCO-containing molecule.
Visualization of Chemical Structure and Workflows
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Bioconjugation Workflow
Caption: General workflow for bioconjugation.
Applications in Research and Development
This compound is a valuable tool in a wide range of applications, including:
-
Proteomics: It is used in quantitative proteomics for labeling cysteine-containing peptides.[1][10][11][12][13] The azide handle allows for the subsequent attachment of reporter tags for mass spectrometry analysis.
-
PROTACs: This linker is employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.[6]
-
Drug Development: The ability to conjugate different molecules makes it useful for creating antibody-drug conjugates (ADCs) and other targeted therapeutic agents.
-
Biomaterial Science: this compound can be used to functionalize surfaces and nanoparticles for various biomedical applications.[2]
Safety and Handling
Iodoacetamide and related compounds are toxic if swallowed and may cause an allergic skin reaction.[14] It is important to handle this reagent with appropriate personal protective equipment, including gloves and eye protection. All work should be conducted in a well-ventilated area. For detailed safety information, refer to the manufacturer's safety data sheet (SDS).[14][15][16]
References
- 1. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, CAS 1594986-04-5 | AxisPharm [axispharm.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. medkoo.com [medkoo.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scite.ai [scite.ai]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mmbio.byu.edu [mmbio.byu.edu]
- 15. Iodoacetamide-PEG5-azide|MSDS [dcchemicals.com]
- 16. carlroth.com:443 [carlroth.com:443]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Iodoacetamide-PEG3-azide
This compound is a heterobifunctional crosslinker that serves as a versatile tool in bioconjugation, proteomics, and drug development. This molecule features two distinct reactive moieties: an iodoacetamide (B48618) group and an azide (B81097) group, connected by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. The iodoacetamide end reacts specifically with sulfhydryl (thiol) groups, primarily found on cysteine residues in proteins, while the azide end enables covalent modification through highly efficient "click chemistry" reactions.[1][2] The PEG spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.[1][3]
This guide provides a comprehensive overview of the properties of this compound, its mechanisms of action, and detailed protocols for its application.
Core Properties
The fundamental physicochemical and handling properties of this compound are summarized below. Purity levels and appearance may vary slightly between suppliers.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₉IN₄O₄ | [1][4][5] |
| Molecular Weight | 386.19 g/mol | [1][4][6] |
| Exact Mass | 386.0500 u | [4] |
| CAS Number | 1594986-04-5 | [1][4] |
| Purity | Typically ≥95% to >98% | [1][4][5][7] |
| Appearance | Liquid or Solid | [4][8] |
| Structure | Heterobifunctional (Iodoacetamide, Azide) | [1] |
| Linker Type | Non-cleavable PEG3 | [1][7] |
Table 2: Handling, Storage, and Solubility
| Property | Value | Reference |
| Storage Conditions | Long-term at -20°C; Short-term at 0-4°C. Protect from light. | [4][5][6] |
| Shelf Life | >2 years if stored properly. | [4] |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. | [4][5] |
| Solubility | Soluble in DMSO, DCM, DMF. | [5] |
| Stock Solution Storage | In solvent: -80°C for up to 6 months; -20°C for up to 1 month. | [6] |
Mechanism of Action
This compound's utility stems from its two orthogonal reactive groups, allowing for sequential or independent conjugation reactions.
Iodoacetamide-Thiol Alkylation
The iodoacetamide group is a thiol-reactive moiety that undergoes an SN2 reaction with the deprotonated sulfhydryl group of a cysteine residue. This reaction forms a stable thioether bond, effectively blocking the cysteine and preventing disulfide bond formation.[2][3] Iodoacetamide is more reactive than its chloroacetamide analog, allowing for faster and more efficient conjugation, which is ideal for time-sensitive applications.[3] The reaction is most efficient at a slightly alkaline pH (7.5–8.5), where the thiol group is sufficiently deprotonated.[9][10]
Caption: Cysteine-iodoacetamide alkylation reaction.
Azide-Alkyne Click Chemistry
The terminal azide group is inert to most biological functional groups, making it an ideal handle for bioorthogonal ligation.[11] It can react with an alkyne-functionalized molecule via two primary "click" chemistry pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most common click reaction, where a copper(I) catalyst mediates the formation of a stable 1,4-disubstituted triazole ring from a terminal alkyne and an azide.[6][11][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide, which is advantageous for applications in living systems where copper toxicity is a concern.[6][11][13]
Caption: CuAAC and SPAAC click chemistry pathways.
Key Applications
The dual reactivity of this compound makes it suitable for a wide range of applications:
-
PROTAC Development: It is widely used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][6][8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8]
-
Bioconjugation: This linker can connect thiol-containing biomolecules (like proteins or peptides) to molecules functionalized with an alkyne, such as fluorescent dyes, biotin, or small molecule drugs.[1]
-
Quantitative Proteomics: In cysteine-reactivity profiling, iodoacetamide-alkyne probes are used to label cysteine residues.[14][15] The azide on this linker allows for the subsequent attachment of reporter tags for quantification by mass spectrometry.
-
Drug Delivery: The PEGylated scaffold can improve the stability, solubility, and bioavailability of drug conjugates.[1][3]
-
Surface Modification: The linker can be used to functionalize surfaces of nanoparticles, polymers, and hydrogels for various biomedical applications.[1][2]
Experimental Protocols
The following protocols provide a framework for using this compound. Optimization may be required based on the specific protein and reagents used.
Protocol 1: Cysteine-Specific Protein Labeling
This protocol describes the alkylation of cysteine residues on a purified protein.
Materials:
-
Protein of interest (containing accessible cysteine residues) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
This compound.
-
Reaction Buffer: Phosphate or Bicarbonate buffer, pH 7.5-8.5.
-
Quenching reagent (e.g., DTT, L-cysteine).
-
Desalting column (e.g., Sephadex G-25) for purification.[9]
Procedure:
-
Protein Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in the reaction buffer.
-
Disulfide Reduction (Optional): If the protein contains disulfide bonds that need to be reduced for labeling, add a 10 to 20-fold molar excess of TCEP or DTT. Incubate at 37°C for 1 hour. If using DTT, it must be removed via a desalting column before adding the iodoacetamide reagent, as it will compete for the reaction.[9] TCEP does not need to be removed.
-
Alkylation Reaction: Prepare a stock solution of this compound (e.g., 10-50 mM in DMSO) immediately before use. Add a 10 to 20-fold molar excess of the reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction must be protected from light to prevent degradation of the iodoacetamide.[10]
-
Quenching: Add a quenching reagent (e.g., DTT to a final concentration of 10 mM) to consume any unreacted this compound. Incubate for 15-30 minutes.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a pre-equilibrated desalting column.[9] Collect the protein-containing fractions. The azide-labeled protein is now ready for downstream applications.
Caption: Experimental workflow for protein labeling.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye) to the azide-labeled protein from Protocol 1.
Materials:
-
Azide-labeled protein (from Protocol 1).
-
Alkyne-containing molecule (e.g., Alkyne-Fluorophore).
-
Copper(II) Sulfate (CuSO₄).
-
Reducing Agent: Sodium Ascorbate (B8700270).
-
Copper Ligand (optional but recommended): THPTA or TBTA.[11][12]
-
Reaction Buffer: PBS, pH 7.4.
Procedure:
-
Prepare Reagents:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-labeled protein.
-
Alkyne-molecule (use 5-20 molar excess over the protein).
-
Copper ligand (if used, add to a final concentration of ~1 mM).
-
CuSO₄ (add to a final concentration of ~0.2-1 mM).
-
Vortex briefly to mix.
-
-
Initiate Reaction: Add the freshly prepared sodium ascorbate to a final concentration of 2-5 mM to initiate the reaction.[12] Vortex gently.
-
Incubation: Incubate at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the final conjugate using a desalting column or dialysis to remove copper, excess reagents, and unreacted alkyne-molecule.
Caption: Experimental workflow for a CuAAC reaction.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol outlines the basic steps for preparing a protein sample, alkylated with this compound, for bottom-up proteomic analysis.
Materials:
-
Alkylated protein sample.
-
Digestion Buffer: e.g., 50 mM Ammonium Bicarbonate (ABC), pH ~8.
-
Denaturant (optional): Urea (B33335) or Guanidine-HCl.
-
Protease: Sequencing-grade Trypsin.
-
Reaction Quencher: Formic Acid (FA) or Trifluoroacetic acid (TFA).
-
Sample cleanup stage (e.g., C18 ZipTips).
Procedure:
-
Alkylation: Perform cysteine alkylation as described in Protocol 1. The covalent addition of the this compound moiety will result in a specific mass shift for each labeled cysteine.
-
Buffer Exchange: If necessary, exchange the sample into the digestion buffer (e.g., 50 mM ABC).
-
Denaturation: For complex samples or tightly folded proteins, add urea to a final concentration of 4-8 M and incubate to unfold the protein, making it accessible to the protease.
-
Digestion:
-
Dilute the sample with digestion buffer to reduce the denaturant concentration (e.g., <1 M for urea) to ensure trypsin activity.
-
Add trypsin at a ratio of 1:20 to 1:100 (enzyme:protein, w/w).
-
Incubate overnight at 37°C.[16]
-
-
Quench Digestion: Acidify the sample by adding FA or TFA to a final concentration of 0.1-1% to inactivate the trypsin.[16]
-
Sample Cleanup: Before LC-MS/MS analysis, desalt the peptide mixture using a C18 solid-phase extraction method (e.g., ZipTips or StageTips) to remove salts and detergents that interfere with mass spectrometry.
-
Analysis: The sample is now ready for analysis by LC-MS/MS. Peptides containing the this compound modification can be identified by their characteristic mass shift.
References
- 1. This compound, CAS 1594986-04-5 | AxisPharm [axispharm.com]
- 2. polysciences.com [polysciences.com]
- 3. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound, 1594986-04-5 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. This compound | PROTAC linker | CAS# 1594986-04-5 | InvivoChem [invivochem.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. confluore.com [confluore.com]
- 13. benchchem.com [benchchem.com]
- 14. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wur.nl [wur.nl]
An In-depth Technical Guide to Iodoacetamide-PEG3-azide for Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetamide-PEG3-azide is a heterobifunctional crosslinker that has emerged as a powerful tool in chemical biology, proteomics, and drug discovery. This reagent possesses two distinct reactive moieties: an iodoacetamide (B48618) group and an azide (B81097) group, connected by a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for a two-step sequential or orthogonal bioconjugation strategy, enabling the precise linkage of biomolecules for a wide array of applications.
The iodoacetamide functional group selectively reacts with sulfhydryl (thiol) groups of cysteine residues in proteins and peptides, forming a stable thioether bond.[1] This reaction is a cornerstone of protein modification and labeling. The azide group, on the other hand, serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions are highly efficient, specific, and biocompatible, allowing for the attachment of a second molecule of interest, such as a fluorophore, a small molecule drug, or another biomolecule.
The PEG3 linker enhances the solubility and reduces steric hindrance of the reagent and its conjugates, which is particularly beneficial in biological systems.[1] A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, thereby inducing targeted protein degradation.[2][3]
This in-depth technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a discussion of its key applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The following table summarizes its key characteristics.
| Property | Value | References |
| Chemical Name | N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-iodoacetamide | [4] |
| Molecular Formula | C₁₀H₁₉IN₄O₄ | [4][5] |
| Molecular Weight | 386.19 g/mol | [4][5] |
| CAS Number | 1594986-04-5 | [2][4] |
| Appearance | Typically exists as a solid at room temperature; may also be a light yellow to brown liquid. | [2][4] |
| Purity | Typically >95% | [5] |
| Solubility | Soluble in DMSO, DMF, and DCM. | [5] |
| Storage Conditions | Store at -20°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2][4][5] |
Core Reactions and Mechanisms
The utility of this compound stems from its two distinct reactive groups, enabling a sequential conjugation strategy.
Thiol-Iodoacetamide Reaction
The iodoacetamide group reacts with the thiol group of cysteine residues via an SN2 nucleophilic substitution reaction. The thiolate anion acts as the nucleophile, attacking the carbon atom adjacent to the iodine, which serves as a good leaving group. This reaction forms a stable, covalent thioether bond.
The following diagram illustrates the reaction between a protein's cysteine residue and this compound.
Caption: Thiol-Iodoacetamide conjugation reaction.
Azide-Alkyne Click Chemistry
Once the protein is labeled with the azide group, it can be further modified using click chemistry.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole.[6][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with the azide to form a stable triazole.[2][8] This method is particularly advantageous for live-cell labeling as it avoids the cytotoxicity associated with copper catalysts.
The following diagram depicts the general workflow of protein labeling and subsequent modification via click chemistry.
Caption: General workflow for protein modification.
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound.
Protocol 1: Labeling of Proteins with this compound
This protocol describes the general procedure for labeling a protein containing accessible cysteine residues with this compound.
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP), optional
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, treat the protein with a 10-20 fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with the reaction buffer. The protein concentration should ideally be between 1-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use. Protect the solution from light.[9]
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark. The optimal reaction time may need to be determined empirically.[10] The optimal pH for the reaction is between 7.5 and 8.5.[9][10]
-
-
Purification:
-
Remove the excess, unreacted this compound from the labeled protein using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the successful labeling of the protein using techniques such as mass spectrometry (observing a mass shift corresponding to the addition of the linker) or by proceeding to the click chemistry step and detecting the incorporated tag.
-
Quantitative Parameters for Thiol-Iodoacetamide Reaction:
| Parameter | Recommended Range/Value | References |
| pH | 7.5 - 8.5 | [9][10] |
| Molar Excess of Reagent | 10 - 20 fold over protein | [9] |
| Reaction Time | 2 - 4 hours at room temperature, or overnight at 4°C | [10] |
| Temperature | 4°C to Room Temperature | [10] |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions: 20 mM CuSO₄ in water, 100 mM sodium ascorbate (B8700270) in water (prepare fresh), and 50 mM THPTA or TBTA in DMSO/water.[11][12]
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (typically 2-10 fold molar excess over the protein).
-
Add the copper ligand to the reaction mixture (final concentration ~1 mM).
-
Add CuSO₄ (final concentration ~0.1-0.5 mM).
-
Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration ~1-5 mM).[11][12]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final conjugate using a desalting column, dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.
-
Quantitative Parameters for CuAAC Reaction:
| Component | Final Concentration | References |
| Azide-Labeled Protein | 1 - 10 µM | |
| Alkyne Molecule | 2 - 10 fold molar excess | [12] |
| CuSO₄ | 0.1 - 0.5 mM | [12] |
| Sodium Ascorbate | 1 - 5 mM | [12] |
| Ligand (THPTA/TBTA) | 0.5 - 2.5 mM | [12] |
Application Spotlight: PROTAC Synthesis and Mechanism
A prominent application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by dictating the spatial orientation of the target protein and the E3 ligase.
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound and its mechanism of action.
Caption: PROTAC synthesis workflow and mechanism of action.
Conclusion
This compound is a versatile and powerful tool for researchers in various scientific disciplines. Its heterobifunctional nature allows for the site-specific labeling of cysteine-containing proteins and subsequent bioorthogonal modification via click chemistry. The inclusion of a PEG spacer enhances its utility in biological systems. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of this reagent in a wide range of applications, from basic protein labeling to the sophisticated design of therapeutic agents like PROTACs. As the field of chemical biology continues to evolve, the demand for precise and efficient bioconjugation reagents such as this compound will undoubtedly continue to grow.
References
- 1. This compound, CAS 1594986-04-5 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | PROTAC linker | CAS# 1594986-04-5 | InvivoChem [invivochem.com]
- 5. This compound, 1594986-04-5 | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. jenabioscience.com [jenabioscience.com]
An In-depth Technical Guide to Click Chemistry with Azide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical biology, materials science, and drug discovery, the ability to efficiently and selectively form covalent bonds is paramount. "Click chemistry," a concept introduced by Nobel laureate K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][] Central to many of these powerful reactions is the azide (B81097) functional group, a small, bioorthogonal handle that can be readily incorporated into a wide array of molecules.[1] This guide provides a comprehensive technical overview of click chemistry involving azide linkers, with a focus on the two primary forms of the azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]
The azide group (N₃) is an exemplary bioorthogonal handle due to its small size, which minimizes perturbation to the structure and function of biomolecules.[1] Furthermore, azides are stable in biological systems and do not typically react with endogenous functional groups, ensuring their specific reactivity with alkyne partners.[1][4] This specificity has made azide linkers indispensable tools in bioconjugation, drug development, and materials science.[4][5][6]
Core Principles of Azide-Alkyne Click Chemistry
The foundation of azide-alkyne click chemistry is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a stable triazole ring.[7][8] While the thermal reaction requires high temperatures and often results in a mixture of regioisomers, the development of catalyzed and strain-promoted versions has revolutionized its application.[7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to produce a 1,4-disubstituted triazole.[9] This reaction boasts a significant rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed version and proceeds under mild, often aqueous, conditions.[7][9] The key to a successful CuAAC reaction lies in maintaining the copper in its active Cu(I) oxidation state, which is typically achieved by using a reducing agent like sodium ascorbate (B8700270) and a stabilizing ligand.[9][10][11]
Logical Relationship: Key Components of CuAAC
Caption: Key components and their roles in the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC has emerged as a powerful alternative to CuAAC, particularly for applications in living systems, as it eliminates the need for a potentially cytotoxic copper catalyst.[3][12] The driving force for this reaction is the high ring strain of a cyclooctyne, the smallest stable cyclic alkyne.[3] This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.[3] Both the strained alkyne and the azide are bioorthogonal, meaning they do not typically engage in side reactions with native biological functional groups.[3]
Experimental Workflow: General Protein Labeling via SPAAC
Caption: A typical workflow for labeling an azide-modified protein using SPAAC.
Quantitative Data Presentation
The efficiency of click chemistry reactions is influenced by several factors, including the choice of catalyst, ligand, solvent, and the specific structure of the azide and alkyne. The following tables summarize key quantitative parameters for both CuAAC and SPAAC reactions.
Table 1: Typical Reaction Parameters for CuAAC
| Parameter | Small Molecule Synthesis | Bioconjugation | Reference(s) |
| Copper Source | 0.25 - 5 mol % | 0.25 - 1 mM | [9] |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | [9] |
| Reducing Agent | 5 - 10 mol % (or excess) | 5 - 50 equivalents (to azide) or 5 mM | [9] |
| Reactant Ratio (Azide:Alkyne) | ~1:1 | 4-50x excess of one reagent | [9][10] |
| Temperature | Room Temp. to 110 °C | Room Temperature | [9] |
| Reaction Time | 10 min - 24 h | 15 - 60 minutes | [9] |
| Typical Yields | >90% | Near-quantitative | [9] |
Table 2: Second-Order Rate Constants for SPAAC with Benzyl Azide
| Strained Alkyne | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.002 - 0.004 | [13][14] |
| Dibenzocyclooctyne (DBCO) | ~0.1 - 0.3 | [13][14] |
| DIBAC | ~0.3 | [15] |
| BARAC | >1 | [15] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for performing CuAAC and SPAAC reactions for the purpose of bioconjugation.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general procedure for labeling an alkyne-modified protein with an azide-containing payload (e.g., a fluorescent dye).
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Azide-containing payload
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution and buffer to a final volume of 432.5 µL. The final protein concentration should be at least 2 µM.[11]
-
Add 10 µL of a 5 mM solution of the azide-containing payload. This should provide a ~2-fold molar excess of the azide over the alkyne groups on the protein.[11]
-
Prepare the catalyst premix by combining 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. This maintains a 5:1 ligand-to-copper ratio.[11] Add this premix to the reaction tube. The final concentration of CuSO₄ will be 0.10 mM.[11]
-
Add 25 µL of 100 mM aminoguanidine to the reaction mixture. This helps to intercept deleterious ascorbate by-products.[11][16]
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate. The final concentration of sodium ascorbate will be 5 mM.[11]
-
Gently mix the solution by inverting the tube several times and incubate at room temperature for 30-60 minutes.[10][11]
-
Purify the labeled protein from excess reagents using size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol outlines the conjugation of an azide-modified protein with a strained alkyne, such as a DBCO-functionalized molecule.
Materials:
-
Azide-modified protein, purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4).
-
DBCO-containing reagent (e.g., DBCO-PEG4-Fluorophore).
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
Procedure:
-
Determine the precise concentration of the azide-modified protein solution using a standard protein assay (e.g., BCA or Bradford).
-
Prepare a stock solution of the DBCO-containing reagent in anhydrous DMSO (e.g., 10 mM).
-
In a suitable reaction vessel, add the azide-modified protein solution.
-
Add the DBCO-reagent stock solution to the protein solution. A 2- to 4-fold molar excess of the DBCO reagent over the azide-modified protein is a common starting point.[12] The final concentration of DMSO in the reaction mixture should ideally be kept below 5% (v/v) to minimize potential effects on protein structure.[12]
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[3]
-
Remove the unreacted DBCO reagent and byproducts by size exclusion chromatography or dialysis against a suitable buffer.[3]
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging and mass spectrometry.[3]
Applications in Drug Development
Click chemistry with azide linkers has become a cornerstone technology in drug development, enabling the construction of complex molecular architectures with high precision and efficiency.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, azide linkers facilitate the attachment of potent cytotoxic drugs to monoclonal antibodies. This "armed" antibody can then selectively deliver the payload to cancer cells, minimizing off-target toxicity. Both CuAAC and SPAAC are employed for this purpose, with SPAAC being particularly advantageous for conjugations involving sensitive antibody structures due to its copper-free nature.[17]
Signaling Pathway: ADC Mechanism of Action
Caption: Simplified pathway of an ADC from circulation to inducing cell death.
PROTACs and Molecular Glues
The modular nature of click chemistry is well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules. Azide linkers are used to connect a protein-of-interest binding moiety to an E3 ligase-recruiting moiety, facilitating targeted protein degradation.
Bioconjugation and Imaging
Azide linkers are widely used to attach imaging agents, such as fluorescent dyes or radiolabels, to biomolecules. This enables the tracking and visualization of biological processes in vitro and in vivo. The bioorthogonality of click chemistry ensures that the labeling reaction does not interfere with the biological system under investigation.[15][18]
Conclusion
Click chemistry with azide linkers represents a powerful and versatile platform for the precise and efficient construction of complex molecular architectures. The high reliability, specificity, and biocompatibility of both CuAAC and SPAAC have established them as indispensable tools for researchers, scientists, and drug development professionals. From the fundamental synthesis of novel compounds to the development of advanced therapeutics like ADCs, the principles and protocols outlined in this guide provide a solid foundation for leveraging the full potential of this remarkable chemical methodology.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. Azide-linkers for Drug Design - Enamine [enamine.net]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 14. adcreview.com [adcreview.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 17. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click chemistry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Iodoacetamide-PEG3-azide: Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Iodoacetamide-PEG3-azide, a heterobifunctional linker critical in bioconjugation and drug development. It covers essential safety and handling procedures, detailed chemical properties, and practical applications, with a focus on enabling researchers to utilize this reagent effectively and safely.
Chemical and Physical Properties
This compound is a versatile molecule featuring a thiol-reactive iodoacetamide (B48618) group and a bioorthogonal azide (B81097) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the sequential and specific conjugation of different molecular entities.
| Property | Value | Source |
| Chemical Formula | C10H19IN4O4 | |
| Molecular Weight | 386.19 g/mol | |
| CAS Number | 1594986-04-5 | |
| Purity | Typically >95% - 98% | |
| Appearance | Liquid | |
| Solubility | Soluble in DMSO, DMF, DCM |
Safety and Handling
2.1 Hazard Identification and Precautionary Measures
Based on the reactivity of iodoacetamide, the following hazards should be considered.
-
Acute Toxicity: Toxic if swallowed.
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
-
Sensitization: May cause allergic skin reactions and allergy or asthma symptoms if inhaled.
-
Light and Moisture Sensitivity: The material can darken upon exposure to air and is sensitive to light and moisture.
2.2 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and ensure full body coverage.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.
2.3 Storage and Stability
Proper storage is crucial to maintain the reagent's integrity.
| Condition | Duration | Source |
| -20°C | Long-term (months to years) | |
| 0-4°C | Short-term (days to weeks) | |
| -80°C | Up to 6 months (stock solution) |
Store in a tightly sealed, moisture-free container, protected from light. The product is typically shipped at ambient temperature and is stable for several weeks under these conditions.
2.4 Handling Procedures
-
Use anhydrous solvents such as DMF or DMSO to preserve the stability of the azide and iodoacetamide groups.
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid formation of dust and aerosols.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
2.5 First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Applications and Experimental Protocols
This compound is primarily used in bioconjugation, proteomics, and the development of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its dual functionality allows for thiol-specific alkylation and subsequent "click" chemistry reactions.
3.1 Reaction Mechanisms
The utility of this linker stems from two key reactions:
-
Thiol Alkylation: The iodoacetamide group reacts specifically with thiol groups (e.g., from cysteine residues in proteins) to form a stable thioether bond. Iodoacetamide is more reactive than chloroacetamide, leading to faster and more efficient conjugation.
-
Azide-Alkyne Cycloaddition: The azide group participates in bioorthogonal click chemistry, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Reaction pathway for bioconjugation using this compound.
3.2 Experimental Protocol: Two-Step Protein Conjugation
This protocol outlines a general procedure for labeling a thiol-containing protein and subsequently conjugating it to an alkyne-modified molecule.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.5, free of primary amines and thiols).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Alkyne-functionalized molecule of interest.
-
For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).
-
For SPAAC: A strained alkyne (e.g., DBCO, BCN).
-
Reaction buffers.
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
Step 1: Thiol-Alkylation (Labeling the Protein)
-
Prepare Protein: If necessary, reduce disulfide bonds in the protein using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Prepare Linker Stock: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the linker solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted linker using a desalting column or SEC. The product is the azide-functionalized protein.
Step 2: Click Chemistry Conjugation
-
Prepare Reagents: Dissolve the alkyne-modified molecule in a compatible solvent. For CuAAC, prepare stock solutions of copper sulfate, sodium ascorbate, and TBTA.
-
Reaction:
-
For CuAAC: To the azide-functionalized protein, add the alkyne molecule, followed by the copper catalyst components.
-
For SPAAC: To the azide-functionalized protein, add the strained alkyne molecule.
-
-
Incubation: Incubate for 1-4 hours at room temperature.
-
Final Purification: Purify the final protein conjugate using SEC to remove excess reagents and byproducts.
Caption: Experimental workflow for a two-step bioconjugation reaction.
Conclusion
This compound is a powerful tool for creating complex biomolecular conjugates. Its heterobifunctional nature, combined with the hydrophilic PEG spacer, offers researchers a high degree of control and efficiency in their conjugation strategies. By adhering to the safety and handling guidelines outlined in this document, scientists can confidently and safely integrate this versatile linker into their research and development workflows.
Methodological & Application
Application Notes and Protocols for Site-Specific Protein Labeling using Iodoacetamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetamide-PEG3-azide is a heterobifunctional crosslinker designed for the site-specific labeling of proteins and other biomolecules. This reagent features two key reactive moieties: an iodoacetamide (B48618) group and an azide (B81097) group, connected by a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The iodoacetamide group selectively reacts with the thiol group of cysteine residues, forming a stable thioether bond.[1][2] This specificity allows for the precise labeling of proteins at engineered or naturally occurring surface-accessible cysteine residues.
The terminal azide group provides a versatile handle for subsequent bioorthogonal "click chemistry" reactions.[1][3] This allows for the attachment of a wide variety of reporter molecules, such as fluorophores, biotin, or other small molecules, through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] The PEG3 linker enhances the solubility and reduces steric hindrance of the reagent, facilitating efficient labeling in aqueous environments.[1] This dual-reactivity makes this compound a powerful tool in various applications, including proteomics, drug discovery, and the development of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).[3]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Typical Cysteine Labeling Efficiency | 70-90% | UV/Vis Absorbance Spectra | [2][5] |
| Purity of this compound | ≥95% - 98% | Varies by supplier | [6] |
| Storage Temperature | -20°C | Supplier recommendation | [1][6] |
| Solubility | Soluble in DMSO, DMF, DCM | Supplier recommendation | [6] |
Experimental Protocols
Protocol 1: Site-Specific Labeling of a Protein with this compound
This protocol outlines the steps for labeling a protein with available cysteine residues.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS) or Tris buffer, pH 7.2-8.0)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
If the target cysteine(s) are involved in disulfide bonds, reduction is necessary. Dissolve the protein in the Reaction Buffer.
-
Add a 10-20 fold molar excess of a reducing agent (e.g., DTT or TCEP).
-
Incubate for 1 hour at room temperature or 30 minutes at 37°C.
-
Remove the reducing agent using a desalting column or dialysis against the Reaction Buffer.
-
-
Labeling Reaction:
-
Immediately prior to use, prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF.
-
Add a 10-30 fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark. Iodoacetamide is light-sensitive.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Verification of Labeling (Optional):
-
Confirm successful labeling by mass spectrometry (MS). The mass of the labeled protein will increase by the mass of the this compound moiety (386.19 g/mol ).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Azide-Labeled Protein
This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule of interest (e.g., a fluorescent dye, biotin-alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent for Cu(II) to Cu(I) (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))
-
Reaction Buffer (e.g., PBS or Tris buffer, pH 7.0-8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.
-
Prepare a stock solution of CuSO4 (e.g., 50 mM in water).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 50 mM TBTA in DMSO/t-butanol or THPTA in water).
-
-
Click Reaction:
-
In a reaction tube, combine the azide-labeled protein and a 5-10 fold molar excess of the alkyne-containing molecule in the Reaction Buffer.
-
Add the copper ligand to the reaction mixture to a final concentration of 1-2 mM.
-
Add CuSO4 to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 2-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification of the Final Conjugate:
-
Purify the labeled protein conjugate from excess reagents using a desalting column or dialysis.
-
Visualizations
Caption: Experimental workflow for two-step site-specific protein labeling.
Caption: Application in PROTAC development for targeted protein degradation.
References
- 1. This compound, CAS 1594986-04-5 | AxisPharm [axispharm.com]
- 2. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. polysciences.com [polysciences.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 1594986-04-5 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Iodoacetamide-PEG3-azide in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Iodoacetamide-PEG3-azide as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule is particularly valuable for the construction of covalent and non-covalent PROTACs through a combination of "click chemistry" and cysteine-reactive functionalities.
Introduction to this compound in PROTACs
This compound is a heterobifunctional linker that incorporates three key features:
-
An iodoacetamide (B48618) group : This reactive moiety serves as a warhead that can form a stable, covalent bond with cysteine residues on a target protein. This is particularly useful for developing covalent PROTACs that can achieve high target occupancy and prolonged duration of action.[1][2]
-
A polyethylene glycol (PEG) spacer : The PEG3 linker provides a flexible and hydrophilic spacer that can influence the solubility, permeability, and ternary complex formation of the resulting PROTAC.
-
An azide (B81097) group : This functional group is ideal for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and modular synthesis of PROTACs.[3]
The combination of these functionalities makes this compound a powerful tool for rapidly synthesizing PROTAC libraries and for developing potent and selective protein degraders.
Key Applications in PROTAC Development
Covalent PROTACs
The iodoacetamide group enables the development of covalent PROTACs, which irreversibly bind to a cysteine residue on the protein of interest (POI). This approach offers several advantages:
-
Increased Potency and Duration of Action : By forming a covalent bond, the PROTAC can continuously recruit the E3 ligase for degradation, even at low concentrations.
-
Overcoming Resistance : Covalent inhibition can be effective against targets that have developed resistance to non-covalent inhibitors.
-
Targeting Challenging Proteins : It can be used to target proteins with shallow binding pockets where high-affinity non-covalent binders are difficult to develop.
A notable example is the development of PROTACs targeting KRAS G12C, an oncogenic protein with a mutant cysteine residue. Covalent PROTACs have been successfully designed to bind to this cysteine and induce the degradation of KRAS G12C, leading to the suppression of downstream signaling pathways like the MAPK pathway.[4][5]
Modular PROTAC Synthesis via Click Chemistry
The azide functionality of this compound allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach provides a highly efficient and reliable method for ligating the linker to a warhead or an E3 ligase ligand that has been functionalized with an alkyne group. This modular strategy is central to the "Direct-to-Biology" (D2B) workflow, which accelerates PROTAC discovery by enabling the rapid synthesis and screening of large PROTAC libraries without the need for purification of each individual compound.
Quantitative Data for Covalent PROTACs
The following tables summarize the degradation performance of exemplary covalent PROTACs targeting Bruton's tyrosine kinase (BTK) and KRAS G12C. While these examples may not use the exact this compound linker, they demonstrate the potency achievable with covalent PROTACs.
Table 1: Degradation of BTK by Covalent PROTACs in Mino Cells
| PROTAC | DC50 (nM) | Dmax (%) | Warhead Type |
| RG52 (Irreversible) | 1.9 | 88 | Acrylamide |
| RG38 (Irreversible) | 8.6 | 91 | Acrylamide |
| RG48 (Reversible) | 35 | 66 | Cyanoacrylamide |
| PG27 (Reversible) | 10 | 68 | Cyanoacrylamide |
| RG55 (Non-covalent) | 1 | 100 | - |
Data sourced from studies on covalent BTK PROTACs.[6]
Table 2: Degradation of KRAS G12C by a Covalent PROTAC (LC-2)
| Cell Line | PROTAC Concentration (µM) | Degradation (%) |
| MIA PaCa-2 | 1 | ~50 |
| MIA PaCa-2 | 2 | >75 |
Data is estimated from graphical representations in the cited literature.[4][5]
Signaling Pathway and Experimental Workflow Diagrams
KRAS G12C Signaling Pathway Targeted by a Covalent PROTAC
Caption: Covalent PROTAC targeting KRAS G12C for proteasomal degradation.
Experimental Workflow for Covalent PROTAC Synthesis and Evaluation
References
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Iodoacetamide-PEG3-azide in Antibody-Drug Conjugate (ADC) Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Iodoacetamide-PEG3-azide is a heterobifunctional linker designed for the site-specific conjugation of payloads to antibodies, offering a precise and versatile approach to ADC development.
The this compound linker features two key reactive moieties:
-
Iodoacetamide (B48618) Group: This functional group reacts specifically with the thiol (-SH) of cysteine residues on the antibody, forming a stable thioether bond. This allows for site-specific conjugation to engineered cysteines or to native cysteines exposed after the reduction of interchain disulfide bonds.
-
Azide (B81097) Group: The terminal azide serves as a bioorthogonal handle for the attachment of a payload using "click chemistry." This highly efficient and specific reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the conjugation of an alkyne-modified payload under mild conditions.
The polyethylene (B3416737) glycol (PEG) spacer (PEG3) enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC. This two-step conjugation strategy, involving a primary cysteine-specific reaction followed by a bioorthogonal click reaction, enables the production of homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR), a critical quality attribute for clinical success.
These application notes provide detailed protocols for the preparation, characterization, and in vitro evaluation of ADCs using the this compound linker.
Experimental Protocols
The preparation of an ADC using this compound is a two-stage process. The first stage involves the conjugation of the linker to the antibody via the iodoacetamide group. The second stage is the "click" reaction of the azide-functionalized antibody with an alkyne-modified cytotoxic payload.
Protocol 1: Antibody-Linker Conjugation
This protocol describes the conjugation of this compound to a monoclonal antibody with accessible cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: PBS with 5 mM EDTA, pH 7.4
-
Quenching Solution: N-acetylcysteine (100 mM in water)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
If starting with native interchain disulfides, a partial reduction is necessary. In a microcentrifuge tube, add the mAb solution to the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Add a 2.5-fold molar excess of TCEP solution to the antibody solution.
-
Incubate at 37°C for 1 hour with gentle mixing.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 5-fold molar excess of the this compound stock solution to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 1.5 hours in the dark.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 2 mM (a 2-fold molar excess relative to the linker) to quench any unreacted iodoacetamide groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column pre-equilibrated with Conjugation Buffer.
-
Collect the protein fractions containing the azide-modified antibody.
-
Measure the protein concentration using a standard protein assay (e.g., BCA or UV-Vis at 280 nm).
-
Protocol 2: Payload Conjugation via Click Chemistry (CuAAC)
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an alkyne-modified payload to the azide-functionalized antibody.
Materials:
-
Azide-modified antibody from Protocol 1
-
Alkyne-modified cytotoxic payload
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO4) solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (250 mM in water)
-
Sodium ascorbate (B8700270) solution (500 mM in water, freshly prepared)
-
Desalting columns or size-exclusion chromatography (SEC) system
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-modified payload in anhydrous DMSO.
-
Prepare a catalyst premix by combining one volume of the CuSO4 solution with five volumes of the THPTA solution.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the azide-modified antibody to a final concentration of 5 mg/mL.
-
Add a 1.5-fold molar excess of the alkyne-payload stock solution to the antibody solution.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 0.2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing, protected from light.
-
-
Purification:
-
Purify the ADC using a desalting column or an SEC system to remove unreacted payload and catalyst components.
-
The elution buffer should be a formulation buffer suitable for the final ADC product (e.g., PBS or citrate (B86180) buffer).
-
Collect the fractions corresponding to the purified ADC.
-
Protocol 3: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the payload (λmax).
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
Inject the purified ADC onto an SEC column (e.g., TSKgel G3000SWxl).
-
Elute with an appropriate mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Monitor the elution profile at 280 nm. The percentage of the main peak area relative to the total area of all peaks represents the purity and the absence of high molecular weight aggregates.
Protocol 4: In Vitro Cytotoxicity Assay
Materials:
-
Target antigen-positive cancer cell line
-
Target antigen-negative control cell line
-
Complete cell culture medium
-
Purified ADC, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
Table 1: Representative Parameters for Antibody-Linker Conjugation
| Parameter | Value |
| Antibody Concentration | 10 mg/mL |
| TCEP:mAb Molar Ratio | 2.5:1 |
| Linker:mAb Molar Ratio | 5:1 |
| Reaction Time | 1.5 hours |
| Reaction Temperature | Room Temperature |
| Antibody-Linker Yield | > 90% |
Table 2: Representative Characterization of the Final ADC
| Parameter | Method | Result |
| Average DAR | UV-Vis Spectroscopy | 3.8 |
| Purity (Monomer) | SEC-HPLC | > 98% |
| Aggregates | SEC-HPLC | < 2% |
| Endotoxin Level | LAL Assay | < 0.5 EU/mg |
Table 3: Representative In Vitro Cytotoxicity Data
| Compound | Cell Line (Antigen-Positive) | IC50 (nM) | Cell Line (Antigen-Negative) | IC50 (nM) |
| ADC | SK-BR-3 (HER2+) | 5.2 | MDA-MB-468 (HER2-) | > 1000 |
| Unconjugated Antibody | SK-BR-3 (HER2+) | > 1000 | MDA-MB-468 (HER2-) | > 1000 |
| Free Payload | SK-BR-3 (HER2+) | 0.8 | MDA-MB-468 (HER2-) | 1.1 |
Mandatory Visualization
Caption: Experimental workflow for ADC preparation using this compound.
Caption: ADC mechanism of action leading to apoptosis via microtubule inhibition.
Application Notes and Protocols: Surface Modification of Nanoparticles with Iodoacetamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticle surfaces is a cornerstone of nanomedicine, enabling the transformation of simple nanocarriers into sophisticated therapeutic and diagnostic agents. Iodoacetamide-PEG3-azide is a heterobifunctional linker that offers a versatile two-step strategy for the surface modification of nanoparticles. This linker is composed of three key components:
-
Iodoacetamide (B48618) Group: This functional group reacts specifically with thiol (-SH) groups, forming a stable thioether bond. This allows for the covalent attachment of the linker to nanoparticles that have been surface-functionalized with thiols.
-
Polyethylene Glycol (PEG) Spacer (PEG3): The short PEG chain provides a hydrophilic spacer that can improve the biocompatibility of nanoparticles, reduce non-specific protein adsorption (opsonization), and enhance their circulation time in vivo.
-
Azide (B81097) Group (-N₃): This moiety is a key component for "click chemistry," a class of biocompatible and highly efficient chemical reactions. The azide group can readily and specifically react with an alkyne-functionalized molecule, enabling the attachment of a wide range of ligands such as targeting peptides, antibodies, imaging agents, or therapeutic molecules.
This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using this compound, followed by subsequent functionalization via click chemistry.
Key Applications
The use of this compound for nanoparticle surface modification is instrumental in a variety of research and development areas:
-
Targeted Drug Delivery: The azide group serves as a handle to attach targeting ligands (e.g., peptides, antibodies, aptamers) that can direct the nanoparticle to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.
-
Bioimaging: Fluorescent dyes or contrast agents functionalized with an alkyne group can be "clicked" onto the nanoparticle surface, enabling in vitro and in vivo imaging and tracking.
-
Multifunctional Nanotheranostics: This approach allows for the creation of sophisticated nanoparticles that combine therapeutic and diagnostic capabilities on a single platform.
-
Improved Pharmacokinetics: The PEG spacer helps to create a "stealth" coating on the nanoparticle, which can reduce clearance by the immune system and prolong its circulation half-life.
Data Presentation: Physicochemical Characterization of Modified Nanoparticles
The successful surface modification of nanoparticles at each step of the process should be confirmed by a suite of characterization techniques. Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and Polydispersity Index (PDI), while Zeta Potential analysis provides information about the surface charge and colloidal stability. Below is a table summarizing representative quantitative data for gold nanoparticles (AuNPs) undergoing this modification process.
| Modification Step | Hydrodynamic Diameter (nm) (Z-average) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1. Bare Citrate-Stabilized AuNPs | 20.5 ± 0.8 | 0.15 ± 0.03 | -35.2 ± 2.1 |
| 2. Thiol-Functionalized AuNPs | 22.1 ± 0.9 | 0.18 ± 0.04 | -28.7 ± 1.9 |
| 3. This compound Modified AuNPs | 28.4 ± 1.2 | 0.21 ± 0.05 | -20.5 ± 2.5 |
| 4. Peptide-Conjugated AuNPs (via SPAAC) | 35.6 ± 1.5 | 0.25 ± 0.06 | -15.1 ± 2.8 |
Note: The values presented are representative and can vary depending on the specific nanoparticle type, size, and the nature of the conjugated molecule.
Experimental Protocols
The following protocols provide a detailed methodology for the surface modification of gold nanoparticles as a model system. These protocols can be adapted for other types of nanoparticles with appropriate modifications.
Protocol 1: Thiol Functionalization of Gold Nanoparticles
This protocol describes the initial surface modification of citrate-stabilized gold nanoparticles with a thiol-containing ligand to introduce reactive groups for the subsequent attachment of the this compound linker.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs, 20 nm) in aqueous solution
-
11-Mercaptoundecanoic acid (MUA)
-
Sodium Hydroxide (NaOH) solution (0.1 M)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare MUA Solution: Dissolve 11-Mercaptoundecanoic acid in ethanol to a final concentration of 10 mM.
-
pH Adjustment: Adjust the pH of the citrate-stabilized AuNP solution to approximately 10-11 using 0.1 M NaOH. This deprotonates the carboxylic acid groups of the citrate, facilitating ligand exchange.
-
Ligand Exchange: Add the MUA solution to the AuNP solution at a molar ratio of approximately 1000:1 (MUA:AuNPs).
-
Incubation: Gently mix the solution and allow it to react for at least 12 hours at room temperature with continuous stirring to ensure complete ligand exchange.
-
Purification:
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing unbound MUA.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unreacted MUA.
-
-
Characterization: Characterize the thiol-functionalized AuNPs using DLS and Zeta Potential analysis to confirm the changes in size and surface charge.
Protocol 2: Conjugation of this compound to Thiol-Functionalized Nanoparticles
This protocol details the reaction between the thiol groups on the nanoparticle surface and the iodoacetamide group of the linker.
Materials:
-
Thiol-functionalized AuNPs (from Protocol 1) in PBS (pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PBS, pH 7.4
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare Linker Solution: Dissolve this compound in DMSO to a final concentration of 20 mM.
-
Conjugation Reaction:
-
To the suspension of thiol-functionalized AuNPs in PBS, add the this compound solution. A 10-fold molar excess of the linker relative to the estimated number of surface thiol groups is recommended.
-
Ensure the final concentration of DMSO in the reaction mixture is below 5% to maintain nanoparticle stability.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark, with gentle stirring. The iodoacetamide group is light-sensitive.
-
Purification:
-
Purify the azide-functionalized AuNPs by repeated centrifugation and resuspension in PBS (pH 7.4) as described in Protocol 1, step 5. This is crucial to remove any unreacted linker.
-
-
Characterization: Analyze the this compound modified AuNPs by DLS and Zeta Potential to confirm successful conjugation.
Protocol 3: Functionalization of Azide-Modified Nanoparticles via Click Chemistry
This section provides protocols for two common types of "click" reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is often preferred for biological applications as it avoids the use of a potentially cytotoxic copper catalyst.
Materials:
-
Azide-functionalized AuNPs (from Protocol 2) in PBS (pH 7.4)
-
Alkyne-functionalized molecule (e.g., a peptide with a terminal alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended to stabilize the Cu(I) catalyst)
-
PBS, pH 7.4
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare Reagent Stocks:
-
Dissolve the alkyne-functionalized molecule in a suitable solvent (e.g., water or DMSO) to a concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
(Optional) Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized AuNPs and the alkyne-functionalized molecule (typically at a 2-5 fold molar excess over the azide groups).
-
(Optional) If using THPTA, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let them stand for 1-2 minutes.
-
Add the CuSO₄ (or CuSO₄/THPTA premix) to the nanoparticle solution to a final concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2-5 mM.
-
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
Purification: Purify the conjugated nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) to remove the copper catalyst, excess alkyne molecule, and other reagents.
-
Characterization: Characterize the final functionalized nanoparticles using DLS, Zeta Potential, and other relevant techniques (e.g., UV-Vis spectroscopy, FTIR) to confirm successful conjugation.
Materials:
-
Azide-functionalized AuNPs (from Protocol 2) in PBS (pH 7.4)
-
A strained alkyne-functionalized molecule (e.g., a peptide conjugated to Dibenzocyclooctyne, DBCO)
-
PBS, pH 7.4
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare Reagent Stock: Dissolve the strained alkyne-functionalized molecule (e.g., DBCO-peptide) in a suitable solvent (e.g., DMSO or water) to a concentration of 10 mM.
-
Click Reaction:
-
To the solution of azide-functionalized AuNPs, add the strained alkyne-functionalized molecule. A 2-3 fold molar excess of the strained alkyne is typically sufficient.
-
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle mixing. The reaction kinetics of SPAAC can be slower than CuAAC, so longer incubation times may be necessary.
-
Purification: Purify the conjugated nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) to remove any unreacted alkyne-functionalized molecule.
-
Characterization: Characterize the final product using DLS and Zeta Potential to confirm the successful conjugation.
Mandatory Visualizations
Application Notes and Protocols for Iodoacetamide-PEG3-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Iodoacetamide-PEG3-azide in bioconjugation applications. This heterobifunctional linker enables the covalent attachment of molecules to thiol-containing biomolecules, such as proteins with cysteine residues, and subsequent click chemistry reactions for the attachment of a second molecule of interest.
Introduction to this compound Chemistry
This compound is a versatile chemical tool that combines two distinct reactive functionalities connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.
-
Iodoacetamide (B48618) Group: This functional group reacts specifically with free thiol groups (sulfhydryls) on cysteine residues within proteins and peptides to form a stable thioether bond. This reaction is a well-established method for protein modification.[1][2]
-
Azide (B81097) Group: This moiety is used in "click chemistry," a class of biocompatible reactions known for their high efficiency and specificity. The azide group can participate in two primary types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between an azide and a terminal alkyne in the presence of a copper(I) catalyst, forming a stable triazole linkage.[3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that takes place between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO).[1][5][6] The reaction is driven by the release of ring strain in the cyclooctyne.[1]
-
The PEG3 linker enhances the solubility of the reagent and the resulting conjugate in aqueous buffers and provides a flexible spacer that can reduce steric hindrance between the conjugated molecules.[5][7]
Data Presentation: Reaction Condition Comparison
The choice between CuAAC and SPAAC for the click chemistry step depends on the specific application, the nature of the biomolecules involved, and the tolerance of the system to copper. The following table summarizes the key reaction parameters for each method.
| Parameter | Iodoacetamide-Thiol Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | This compound, Thiol-containing biomolecule (e.g., protein) | Azide-modified biomolecule, Alkyne-containing molecule | Azide-modified biomolecule, Strained cyclooctyne (e.g., DBCO) |
| Catalyst | None | Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | None |
| Ligand | Not applicable | Recommended (e.g., THPTA, TBTA) to protect biomolecules from oxidative damage | Not applicable |
| Typical Solvent | Aqueous buffers (e.g., PBS, HEPES) | Aqueous buffers, often with a co-solvent like DMSO or DMF | Aqueous buffers, organic co-solvents can impact rate |
| Optimal pH | 7.5 - 8.5 | 4 - 11 (often performed around neutral pH) | 5 - 10 (higher pH can increase rate)[5] |
| Temperature | Room temperature to 37°C | Room temperature | Room temperature to 37°C |
| Reaction Time | 30 minutes to several hours | 15 minutes to a few hours | Minutes to several hours |
| Relative Rate | Moderate | Fast | Generally slower than CuAAC, but highly dependent on the cyclooctyne |
| Biocompatibility | Good, but excess reagent can have off-target effects | Potential cytotoxicity due to copper catalyst | Excellent, widely used in living systems |
| Yield | Generally high (>90%) with optimized conditions | Very high (>95%) | High (>90%) |
Experimental Protocols
Protocol 1: Thiol-Specific Labeling of a Protein with this compound
This protocol describes the first step of the two-step bioconjugation process, where the iodoacetamide moiety of the linker reacts with cysteine residues on a target protein.
Materials:
-
Protein with accessible cysteine residues
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching solution: 2-Mercaptoethanol (B42355) or DTT
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the iodoacetamide reagent, as it will react with it.
-
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound in an anhydrous solvent such as DMSO or DMF.[7]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Higher temperatures (e.g., 37°C) can increase the reaction rate.
-
-
Quenching:
-
To stop the reaction and consume any unreacted iodoacetamide, add a quenching solution (e.g., 2-mercaptoethanol or DTT) to a final concentration that is in excess of the initial iodoacetamide concentration. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove the excess labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Side Reactions and Optimization:
-
At pH values above 8.5, iodoacetamide can react with other amino acid residues such as histidine and methionine.[8][9] To minimize off-target reactions, maintain the pH between 7.5 and 8.0.[10]
-
Using a minimal excess of the iodoacetamide reagent that still provides efficient labeling can reduce side reactions.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the second step, where the azide-modified protein is conjugated to an alkyne-containing molecule.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand solution (e.g., 50 mM THPTA in water)
-
Reaction Buffer: PBS or other suitable buffer
Procedure:
-
Reactant Preparation:
-
Prepare the azide-labeled protein in the reaction buffer.
-
Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).
-
-
Catalyst Premix:
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
-
CuAAC Reaction:
-
To the azide-labeled protein solution, add the alkyne-containing molecule. A 2- to 10-fold molar excess of the alkyne is typically used.
-
Add the catalyst premix to the reaction mixture. A final copper concentration of 50-100 µM is generally effective.[3]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification:
-
Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between the azide-modified protein and a strained cyclooctyne.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
DBCO-containing molecule of interest
-
Reaction Buffer: PBS or HEPES buffer, pH 7.0-7.5. Avoid buffers containing sodium azide.[5]
Procedure:
-
Reactant Preparation:
-
Prepare the azide-labeled protein in an azide-free reaction buffer.
-
Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO).
-
-
SPAAC Reaction:
-
Add the DBCO-containing molecule to the azide-labeled protein solution. A 1.5- to 10-fold molar excess of the DBCO reagent is commonly used.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction can be accelerated at 37°C.[5]
-
-
Purification:
-
Purify the final conjugate using a suitable method like size-exclusion chromatography or dialysis to remove any unreacted DBCO reagent.
-
Mandatory Visualizations
Caption: Experimental workflow for two-step bioconjugation.
Caption: Chemical reactions for bioconjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation with Iodoacetamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetamide-PEG3-azide is a heterobifunctional crosslinker that enables the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer and an azide (B81097) functional group to thiol-containing biomolecules, such as proteins and peptides. This reagent is particularly valuable in bioconjugation and drug development for several key reasons:
-
Thiol-Specific Conjugation: The iodoacetamide (B48618) group selectively reacts with the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond. This specificity allows for targeted modification of proteins at defined sites.[1]
-
PEG Spacer: The short, hydrophilic tri-ethylene glycol (PEG3) spacer enhances the solubility of the modified biomolecule, reduces steric hindrance, and can improve its pharmacokinetic properties.[2]
-
Azide Handle for Click Chemistry: The terminal azide group provides a bioorthogonal handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific attachment of a wide variety of molecules, including fluorescent dyes, affinity tags, or cytotoxic drugs.
These features make this compound a versatile tool for applications such as the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and fluorescently labeled proteins for imaging and diagnostic purposes.
Data Presentation: Reaction Parameters and Expected Outcomes
The efficiency of the bioconjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The following tables summarize the key parameters and expected outcomes for the reaction of this compound with a thiol-containing biomolecule.
Table 1: Effect of pH on Iodoacetamide-Cysteine Conjugation Efficiency
| pH | Relative Reaction Rate | Remarks |
| 6.5 | Low | The thiol group is mostly protonated, reducing its nucleophilicity. |
| 7.0 | Moderate | The second-order rate constant is approximately 36 M⁻¹ min⁻¹.[1] |
| 7.5 - 8.5 | High (Optimal) | The thiol group is sufficiently deprotonated to a thiolate anion, which is more nucleophilic.[3] |
| > 8.5 | High, but with increased risk of off-target reactions | Increased reactivity with other nucleophilic amino acid residues like lysine (B10760008) and histidine.[1] |
Table 2: Recommended Reaction Conditions and Stoichiometry
| Parameter | Recommended Range | Remarks |
| Molar Ratio (this compound : Thiol) | 5:1 to 20:1 | A molar excess of the iodoacetamide reagent is recommended to drive the reaction to completion. The optimal ratio should be determined empirically for each specific biomolecule. |
| Temperature | 4°C to 25°C (Room Temperature) | The reaction proceeds efficiently at room temperature. For sensitive proteins, the reaction can be performed at 4°C for a longer duration. |
| Reaction Time | 30 minutes to 2 hours | The reaction is typically complete within 2 hours at room temperature. Reaction progress can be monitored by LC-MS. |
| Buffer | Phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer | The buffer should be free of primary amines (e.g., Tris) and other thiol-containing reagents (e.g., DTT). |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol describes a general method for labeling a protein with this compound. The protein of interest should have at least one accessible cysteine residue.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-8.0
-
Quenching Solution: 1 M N-acetylcysteine or L-cysteine in water
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds and need to be labeled, they must first be reduced. This can be achieved by incubating the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). The excess reducing agent must be removed before proceeding with the iodoacetamide reaction, for example, by using a desalting column.
-
This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
Conjugation Reaction:
-
Add a calculated molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution in the Reaction Buffer.
-
Gently mix the solution and incubate at room temperature (20-25°C) for 1-2 hours, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of approximately 1 mM to react with any unreacted iodoacetamide.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess unreacted this compound and quenching reagent using a desalting column (e.g., Sephadex G-25) or through buffer exchange via TFF, pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration of the purified labeled protein using a standard protein assay (e.g., BCA).
-
Analyze the labeled protein by SDS-PAGE to check for any changes in molecular weight and to assess purity.
-
Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the successful conjugation and to determine the degree of labeling.[4][5]
-
Protocol 2: Characterization of the Bioconjugate
A. Determination of Degree of Labeling by Mass Spectrometry:
-
Sample Preparation: Prepare the bioconjugate sample for mass spectrometry analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) and, if necessary, deglycosylation to simplify the mass spectrum.
-
Mass Spectrometry Analysis: Analyze the intact bioconjugate by ESI-MS or MALDI-TOF MS.
-
Data Analysis:
-
Determine the molecular weight of the unlabeled protein and the labeled protein.
-
The mass shift corresponds to the mass of the this compound moiety (approximately 386.19 Da).
-
The degree of labeling can be calculated by dividing the total mass shift by the mass of a single this compound molecule.
-
B. Characterization of Antibody-Drug Conjugates (ADCs) by HIC-HPLC:
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the drug-to-antibody ratio (DAR) of ADCs.[6][7]
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0.
-
-
Chromatography:
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with the mobile phase.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
-
Data Analysis:
Mandatory Visualizations
Caption: Experimental workflow for bioconjugation with this compound.
Caption: Signaling pathway for PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. researchgate.net [researchgate.net]
- 6. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Iodoacetamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Iodoacetamide-PEG3-azide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach offers a robust and highly specific method for bioconjugation, enabling the linkage of molecules to thiol-containing biomolecules such as proteins and peptides.
This compound is a heterobifunctional linker.[1] It possesses a thiol-reactive iodoacetamide (B48618) group and an azide (B81097) group that readily participates in CuAAC reactions with alkyne-containing molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal reagent for creating stable bioconjugates.[1]
Applications
-
Bioconjugation: Covalently attaching molecules to proteins, peptides, or other thiol-containing biomolecules.[1]
-
Drug Development: Synthesizing antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[2]
-
Proteomics and Cellular Imaging: Labeling proteins with fluorescent probes or affinity tags for visualization and pull-down experiments.
-
Material Science: Functionalizing surfaces and nanoparticles.[1]
Quantitative Data Summary
The following tables provide recommended starting concentrations and reaction parameters for successful CuAAC reactions with this compound. Optimization may be required for specific applications.
Table 1: Recommended Reagent Concentrations for CuAAC Bioconjugation
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to limiting reagent) |
| Alkyne-modified Biomolecule | 1-10 mg/mL | 10-100 µM | 1x |
| This compound | 10 mM in DMSO or DMF | 20-200 µM | 2-10x |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50-250 µM | 5-25x |
| Sodium Ascorbate (B8700270) | 100 mM in water (prepare fresh) | 1-5 mM | 100-500x |
| THPTA or TBTA Ligand | 50 mM in water or DMSO | 250-1250 µM | 25-125x (5x relative to CuSO₄) |
Table 2: Typical Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) with co-solvents (e.g., DMSO, DMF) | Co-solvents can aid in the solubility of reagents. Avoid buffers with high concentrations of chelators like EDTA.[3] |
| pH | 7.0 - 8.0 | Optimal for both the iodoacetamide-thiol reaction and the CuAAC reaction. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at room temperature. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by a suitable analytical method (e.g., SDS-PAGE, LC-MS). |
| Atmosphere | Inert atmosphere (optional but recommended) | Degassing solutions and performing the reaction under nitrogen or argon can prevent the oxidation of the Cu(I) catalyst.[3] |
Experimental Protocols
Protocol 1: Thiol-Modification of a Protein with this compound
This protocol describes the initial step of introducing the azide handle onto a protein with accessible cysteine residues.
Materials:
-
Protein with free thiol groups (e.g., a cysteine-containing peptide or a reduced antibody)
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent using a desalting column.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.
-
Purification: Remove the excess, unreacted this compound by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Confirm the successful modification of the protein with the azide group using techniques like mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide-modified protein and an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule).
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, prepare fresh )
-
THPTA or TBTA ligand stock solution (50 mM in water or DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., FPLC, HPLC)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule in the reaction buffer. A 2-10 fold molar excess of the alkyne-containing molecule over the protein is recommended.
-
Prepare the Catalyst Premix: In a separate tube, prepare the copper-ligand catalyst premix. Add the THPTA or TBTA ligand stock solution to the CuSO₄ stock solution to achieve a final ligand-to-copper ratio of 5:1.[4][5] Vortex briefly.
-
Add Catalyst to Reaction: Add the catalyst premix to the reaction mixture containing the protein and alkyne. The final concentration of CuSO₄ should be between 50 and 250 µM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.[4] Gently mix the solution.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. Protect the reaction from light if using fluorescent probes.
-
Quench the Reaction (Optional): The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 10 mM.
-
Purification: Purify the resulting bioconjugate from excess reagents and catalyst using an appropriate method such as size exclusion chromatography, affinity chromatography, or HPLC.
-
Analysis: Characterize the final conjugate using methods like SDS-PAGE, UV-Vis spectroscopy (if a dye is used), and mass spectrometry to confirm successful conjugation and purity.
Visualizations
Caption: Experimental workflow for bioconjugation using this compound and CuAAC.
Caption: The core chemical transformation of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient thiol labeling | Ensure complete reduction of disulfide bonds. Increase the excess of this compound. |
| Inactive catalyst | Prepare sodium ascorbate solution fresh. Degas all solutions to remove oxygen.[3] Increase the concentration of the copper-ligand complex. | |
| Inaccessible azide or alkyne groups | Consider adding denaturants like DMSO to the reaction mixture to improve accessibility.[4] | |
| Interference from buffer components | Avoid buffers containing chelators (e.g., EDTA) or high concentrations of thiols that can interfere with the copper catalyst.[3] | |
| Protein Precipitation or Degradation | Aggregation | Adjust pH, ionic strength, or temperature. Work with more dilute protein concentrations. |
| Oxidative damage from reactive oxygen species (ROS) | The use of a copper-chelating ligand like THPTA can help minimize ROS generation.[3] Consider adding a scavenger like aminoguanidine.[3] |
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Iodoacetamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry technique that enables the specific and efficient covalent ligation of molecules in complex biological environments. This copper-free click chemistry reaction offers rapid kinetics and high biocompatibility, making it an invaluable tool in drug development, proteomics, and various life science applications. Iodoacetamide-PEG3-azide is a heterobifunctional linker designed for a two-step bioconjugation strategy. The iodoacetamide (B48618) moiety selectively reacts with thiol groups, such as those on cysteine residues of proteins, to introduce an azide (B81097) group. This azide-functionalized biomolecule can then undergo a SPAAC reaction with a cyclooctyne-containing molecule, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage. The polyethylene (B3416737) glycol (PEG3) spacer enhances solubility and reduces steric hindrance, facilitating efficient conjugation.
These application notes provide detailed protocols for the labeling of thiol-containing biomolecules with this compound and subsequent SPAAC ligation with a DBCO-functionalized molecule.
Chemical Structures and Reaction Scheme
The two-step bioconjugation process involves the initial reaction of a thiol-containing biomolecule with this compound, followed by the SPAAC reaction with a DBCO-containing molecule.
Caption: Overall workflow of the two-step bioconjugation process.
Quantitative Data Summary
The following tables summarize key quantitative data for the iodoacetamide-thiol reaction and the subsequent SPAAC reaction. Please note that specific reaction efficiencies and yields can vary depending on the protein, linker, and reaction conditions.
Table 1: Iodoacetamide-Thiol Reaction Parameters
| Parameter | Recommended Value/Range | Notes |
| pH | 8.0 - 8.5 | Ensures specific reaction with cysteine thiols.[1] |
| Molar Excess of this compound | 1.3-fold per sulfhydryl group | May require optimization for different proteins.[1] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | >10 hours | Reaction can be slow at room temperature.[1] |
| Typical Labeling Efficiency | >80% | Highly dependent on protein accessibility of thiol groups. |
Table 2: SPAAC Reaction Parameters
| Parameter | Recommended Value/Range | Notes |
| Molar Excess of DBCO-reagent | 2 - 4 fold over azide-modified protein | Higher excess can drive the reaction to completion. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures for longer incubation times (e.g., overnight). |
| Reaction Time | 4 - 48 hours | Dependent on temperature and reactant concentrations.[2] |
| Typical Conjugation Yield | ~80% within 120 minutes | Reported for a similar SPAAC system.[] |
Experimental Protocols
Protocol 1: Labeling of Thiol-Containing Proteins with this compound
This protocol describes the modification of a protein with free cysteine residues to introduce an azide functional group.
Materials:
-
Thiol-containing protein
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in PBS (pH 8.0-8.5) to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a suitable reducing agent like TCEP or DTT, followed by removal of the reducing agent.
-
Reagent Preparation: Prepare a stock solution of this compound in DMF or DMSO. It is recommended to prepare this solution fresh before each use.[1]
-
Labeling Reaction: Add a 1.3-fold molar excess of the this compound stock solution for each free sulfhydryl group on the protein. Gently mix the reaction.[1]
-
Incubation: Incubate the reaction mixture for at least 10 hours at room temperature, protected from light.[1]
-
Purification of Azide-Modified Protein: Remove the excess this compound and byproducts using a desalting column pre-equilibrated with PBS (pH 7.4).
-
Characterization (Optional): The successful incorporation of the azide group can be confirmed by mass spectrometry, which will show an increase in the molecular weight of the protein corresponding to the mass of the Iodoacetamide-PEG3 moiety.
Caption: Workflow for protein labeling with this compound.
Protocol 2: SPAAC Reaction with DBCO-Functionalized Molecule
This protocol describes the conjugation of the azide-modified protein with a DBCO-containing molecule.
Materials:
-
Azide-modified protein (from Protocol 1)
-
DBCO-functionalized molecule (e.g., DBCO-fluorophore, DBCO-drug)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (if needed to dissolve the DBCO-reagent)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)
Procedure:
-
Reactant Preparation:
-
Ensure the azide-modified protein is in an azide-free buffer like PBS (pH 7.4).
-
Prepare a stock solution of the DBCO-functionalized molecule in a suitable solvent like DMSO.
-
-
SPAAC Reaction:
-
Add a 2 to 4-fold molar excess of the DBCO-reagent to the azide-modified protein solution.[2]
-
If DMSO is used, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid protein denaturation.
-
Gently mix the reaction.
-
-
Incubation: Incubate the reaction mixture. Common conditions are 4-24 hours at room temperature or 24-48 hours at 4°C.[2]
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by measuring the decrease in absorbance of the DBCO reagent at around 310 nm using a UV-Vis spectrophotometer.[4]
-
Purification of the Final Conjugate: Remove unreacted DBCO-reagent and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[5]
-
Characterization: The final conjugate can be analyzed by SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate. Mass spectrometry can be used to confirm the precise mass of the final product.[5]
Caption: Workflow for the SPAAC reaction.
Troubleshooting
Low Labeling Efficiency in Step 1:
-
Incomplete Reduction: Ensure complete reduction of disulfide bonds if applicable.
-
Inaccessible Thiols: Cysteine residues may be buried within the protein structure. Consider using mild denaturing conditions if protein function is not critical.
-
Reagent Instability: Use freshly prepared this compound solution.
Low Conjugation Yield in Step 2:
-
Insufficient Molar Excess: Increase the molar excess of the DBCO-reagent.
-
Suboptimal Reaction Time/Temperature: Increase the incubation time or temperature (if the protein is stable).
-
Hydrolysis of DBCO-reagent: Ensure the DBCO-reagent is stored properly and handled in anhydrous solvents when preparing stock solutions.
Non-specific Labeling:
-
Reaction with other residues: Although iodoacetamide is selective for thiols at pH 8.0-8.5, some reaction with other nucleophilic residues can occur at higher pH or with a large excess of the reagent. Ensure the pH is well-controlled.
Conclusion
The two-step bioconjugation strategy using this compound followed by a SPAAC reaction provides a robust and versatile method for the site-specific labeling of biomolecules. The protocols outlined in these application notes offer a comprehensive guide for researchers to successfully implement this powerful technique in their drug development and research endeavors. Careful optimization of reaction conditions for each specific biomolecule is recommended to achieve the highest efficiency and yield.
References
Application Notes and Protocols for Fluorescent Labeling of Proteins using Iodoacetamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetamide-PEG3-azide is a heterobifunctional reagent designed for the targeted labeling of proteins. This reagent features an iodoacetamide (B48618) group that selectively reacts with the thiol group of cysteine residues under neutral to slightly alkaline conditions, forming a stable thioether bond. The terminal azide (B81097) group allows for the subsequent attachment of a fluorescent probe via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[1] This two-step approach provides a versatile and robust method for fluorescently labeling proteins for various downstream applications, including proteomic analysis, protein tracking, and activity-based protein profiling (ABPP).[2][3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the reagent.
Principle of the Method
The fluorescent labeling of proteins using this compound involves a two-step process. First, the iodoacetamide moiety of the reagent covalently attaches to the sulfhydryl group of cysteine residues on the target protein. This reaction is highly specific for cysteines at a pH range of 7.5-8.5.[5] Following the removal of excess iodoacetamide reagent, a fluorescent probe containing a terminal alkyne group is introduced. The azide-modified protein is then reacted with the alkyne-functionalized fluorophore in the presence of a copper(I) catalyst, which results in the formation of a stable triazole linkage and a fluorescently labeled protein.[1][6]
Data Presentation
Successful protein labeling relies on the optimization of reaction conditions to achieve the desired degree of labeling (DoL) while maintaining protein integrity and function. The following table summarizes key quantitative parameters that should be experimentally determined to characterize the labeling efficiency.
| Parameter | Description | Typical Range | Method of Determination |
| Degree of Labeling (DoL) | The average number of azide molecules conjugated per protein molecule. | 1 - 5 | Mass Spectrometry (MALDI-TOF or ESI-MS)[7] |
| Labeling Efficiency (%) | The percentage of the initial this compound that is covalently attached to the protein. | 30 - 80% | Mass Spectrometry, quantifying the ratio of labeled to unlabeled cysteine-containing peptides.[2] |
| Protein Recovery (%) | The percentage of protein recovered after the labeling and purification steps. | > 85% | Protein concentration measurement (e.g., Bradford or BCA assay).[8] |
| Click Reaction Efficiency (%) | The percentage of azide groups on the labeled protein that react with the alkyne-probe. | > 90% | Gel-based fluorescence scanning (for fluorescent probes) or densitometry on a Western blot (for biotin (B1667282) probes).[8] |
Experimental Protocols
Protocol 1: Cysteine-Specific Azide Labeling of Proteins
This protocol describes the modification of protein cysteine residues with this compound.
Materials:
-
Protein of interest (in a buffer free of thiols, pH 7.5-8.5, e.g., phosphate-buffered saline (PBS))
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT)) - Optional, for reducing disulfide bonds.
-
Desalting column or dialysis cassette
-
Reaction buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M DTT or 2-mercaptoethanol)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds. Remove excess TCEP using a desalting column.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use. Protect the solution from light.[5]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark with gentle mixing.[8]
-
-
Quenching the Reaction:
-
Add a quenching solution to the reaction mixture to a final concentration of 10 mM to consume any unreacted this compound. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagent and by-products by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS pH 7.4).[7]
-
-
Characterization and Storage:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Determine the Degree of Labeling (DoL) using mass spectrometry.[7]
-
Store the azide-modified protein at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Fluorescent Labeling of Azide-Modified Proteins via CuAAC (Click Chemistry)
This protocol describes the copper-catalyzed click chemistry reaction to attach an alkyne-containing fluorescent dye to the azide-modified protein.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))
-
Reducing agent (e.g., Sodium Ascorbate (B8700270), Aminoguanidine)
-
Reaction Buffer (e.g., PBS pH 7.4)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-fluorescent dye in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) and the alkyne-fluorescent dye (final concentration 20-100 µM, 2-10 fold molar excess over the azide).
-
Add the THPTA solution to the reaction mixture to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]
-
-
Purification:
-
Remove excess reagents by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
The fluorescently labeled protein can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning, or by fluorescence spectroscopy.
-
Mandatory Visualizations
Chemical Reaction Workflow
Caption: Two-step fluorescent labeling of proteins.
Experimental Workflow for Activity-Based Protein Profiling (ABPP)
Caption: ABPP workflow using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DoL) | Inefficient reduction of disulfide bonds. | Increase the concentration of the reducing agent (e.g., TCEP) or the incubation time. Ensure complete removal of the reducing agent before adding the iodoacetamide reagent. |
| Inactive this compound. | Prepare the stock solution of this compound immediately before use. Store the solid reagent desiccated and protected from light.[5] | |
| Suboptimal reaction pH. | Ensure the pH of the reaction buffer is between 7.5 and 8.5 for efficient labeling of cysteines.[5] | |
| Protein Precipitation | High concentration of the protein or reagent. | Reduce the concentration of the protein or the molar excess of the iodoacetamide reagent.[9] |
| Incompatibility of the buffer with the labeling reaction. | Avoid buffers containing primary amines (e.g., Tris) in the iodoacetamide labeling step. Consider using phosphate or HEPES-based buffers.[10] | |
| Low Click Reaction Efficiency | Oxidation of the Copper(I) catalyst. | Prepare the sodium ascorbate solution fresh. Degas the reaction buffer to remove oxygen. Use a copper-stabilizing ligand like THPTA.[10] |
| Presence of interfering substances. | Remove any chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) from the azide-modified protein solution before the click reaction. | |
| Inactive alkyne-fluorophore. | Use a high-quality alkyne-functionalized fluorescent dye and store it according to the manufacturer's instructions. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Iodoacetamide-PEG3-azide Protein Labeling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Iodoacetamide-PEG3-azide for protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker used for protein modification.[1] It contains an iodoacetamide (B48618) group that selectively reacts with sulfhydryl groups (thiols) on cysteine residues, forming a stable thioether bond.[1][2] The other end of the molecule has an azide (B81097) group, which can be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to attach other molecules like fluorescent dyes, biotin, or drug candidates.[1][3] The PEG3 (polyethylene glycol) spacer increases the hydrophilicity and flexibility of the linker.[1]
Q2: How should I store and handle this compound?
A2: Proper storage and handling are crucial for maintaining the reactivity of this compound.
-
Storage: Store the reagent at -20°C in a sealed, moisture-free container, protected from light.[1] Some suppliers suggest that stock solutions can be stored at -80°C for up to 6 months or at -20°C for one month, also protected from light.[3]
-
Handling: Use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions to preserve the stability of both the azide and iodoacetamide groups.[1] Iodoacetamide solutions are light-sensitive and not stable for long periods, so it is recommended to prepare them immediately before use.[4]
Q3: What is the optimal pH for the labeling reaction?
A3: The optimal pH for the reaction of iodoacetamide with cysteine thiols is between 7.5 and 8.5.[4][5] At this pH range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the reaction.[4]
Q4: Can this compound react with other amino acids besides cysteine?
A4: Yes, while iodoacetamide is selective for cysteines, side reactions with other amino acid residues can occur, especially with an excess of the reagent or at a non-optimal pH.[5] These include methionine, histidine, lysine, tyrosine, aspartate, and glutamate.[5][6][7][8]
Troubleshooting Guide
Low Labeling Efficiency
Q5: I am observing very low or no labeling of my protein. What could be the cause?
A5: Several factors can contribute to low labeling efficiency. Here are some common causes and solutions:
-
Incorrect pH: The reaction buffer pH should be between 7.5 and 8.0 to ensure the cysteine thiol is deprotonated and reactive.[5]
-
Insufficient Reagent: A sufficient molar excess of this compound over the protein is necessary. A starting point is often a 10-fold molar excess of the reagent to sulfhydryl groups.[5] You may need to optimize this ratio for your specific protein.
-
Presence of Reducing Agents: Reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in the buffer will react with iodoacetamide and quench the labeling reaction. Ensure that any reducing agents used to reduce disulfide bonds are removed before adding the iodoacetamide reagent, for example, by using a desalting column.[4]
-
Inaccessible Cysteine Residues: The cysteine residues in your protein may be buried within the protein structure and not accessible to the labeling reagent. You can try performing the labeling under denaturing conditions (e.g., using urea (B33335) or guanidine (B92328) hydrochloride), but be aware that this will unfold your protein.
-
Hydrolyzed Reagent: Iodoacetamide solutions are not stable over long periods.[4] Always prepare fresh solutions of this compound immediately before use and protect them from light.[4][5]
Experimental Workflow for Protein Labeling
Caption: A general workflow for labeling proteins with this compound.
Non-Specific Labeling
Q6: I am seeing modification of amino acids other than cysteine. How can I improve the specificity?
A6: Non-specific labeling can be a problem, but it can be minimized with the following adjustments:
-
Optimize pH: While a pH of 7.5-8.5 is optimal for cysteine labeling, higher pH values can increase the reactivity of other nucleophilic side chains like lysines.[9] Avoid excessively high pH.
-
Reduce Reagent Concentration: Using a large excess of the iodoacetamide reagent can lead to off-target reactions.[5][10] Titrate the molar ratio of this compound to your protein to find the lowest concentration that still provides adequate labeling of cysteines.
-
Control Reaction Time: Limit the incubation time to the minimum required for efficient cysteine labeling (e.g., 30 minutes at room temperature).[5] Longer reaction times increase the likelihood of side reactions.
-
Perform Reaction in the Dark: Iodoacetamide is light-sensitive, and exposure to light can generate reactive species that may lead to non-specific modifications.[3][5]
Troubleshooting Logic for Non-Specific Labeling
Caption: A decision tree for troubleshooting non-specific protein labeling.
Protein Precipitation
Q7: My protein precipitates after adding this compound. What should I do?
A7: Protein precipitation during the labeling reaction can be a significant issue. Here are some potential causes and solutions:
-
High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation and precipitation. Try diluting your protein sample before the labeling reaction.[11]
-
Hydrophobicity of the Label: The addition of the this compound label can alter the surface properties of the protein, potentially increasing its hydrophobicity and causing it to precipitate. While the PEG spacer is designed to increase hydrophilicity, over-labeling can still be an issue. Consider reducing the molar excess of the labeling reagent.
-
Reaction with DTT: If you are using DTT to reduce disulfide bonds and do not remove it completely, it can react with iodoacetamide and potentially cause precipitation.[11] Consider using TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent, as it is less likely to cause this issue, and ensure its removal before labeling.[11]
-
Inappropriate Buffer Conditions: The buffer composition, including ionic strength and the presence of stabilizing agents, can affect protein solubility. You might need to optimize your buffer, for example, by adding a small amount of a non-ionic detergent or glycerol.
-
Thermal Denaturation: If your protocol involves a heating step for denaturation prior to labeling, this can cause irreversible protein aggregation.[11] Ensure that any heating steps are carefully controlled and that the protein is cooled before adding the labeling reagent.
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for this compound Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | Optimal for specific reaction with cysteine thiols.[4][5] |
| Molar Excess of Reagent | 10- to 20-fold over protein | This is a starting point and should be optimized for each protein. |
| Reaction Time | 30 minutes | At room temperature, in the dark.[5] Longer times may increase non-specific labeling. |
| Temperature | Room Temperature (20-25°C) | Higher temperatures can increase reaction rate but also non-specific labeling. |
| Solvent for Reagent | Anhydrous DMSO or DMF | To ensure stability of the iodoacetamide and azide groups.[1] |
Experimental Protocols
Protocol 1: Standard Protein Labeling with this compound
-
Protein Preparation:
-
Prepare your protein solution in a suitable buffer at a pH of 7.5-8.0 (e.g., phosphate-buffered saline, PBS). The protein concentration should ideally be in the range of 1-5 mg/mL.
-
If your protein contains disulfide bonds that need to be labeled, reduce them by adding a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against the reaction buffer.
-
-
Labeling Reaction:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Add the desired molar excess of the this compound stock solution to your protein solution.
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of ~20-50 mM to react with any excess iodoacetamide.
-
Remove the excess labeling reagent and quenching agent by desalting, dialysis, or size-exclusion chromatography.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
This protocol is a general guideline for the click reaction following the labeling of your protein with this compound.
-
Prepare Stock Solutions:
-
Azide-labeled protein: Your protein labeled with this compound from Protocol 1.
-
Alkyne-containing molecule: Your molecule of interest (e.g., fluorescent dye, biotin) with a terminal alkyne, dissolved in DMSO or water.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[12]
-
Copper(I)-stabilizing ligand (e.g., THPTA): 100 mM in water.[12]
-
Reducing agent (e.g., Sodium Ascorbate): 300 mM in water, freshly prepared.[12]
-
-
Click Reaction:
-
In a microcentrifuge tube, combine your azide-labeled protein and the alkyne-containing molecule (a 5- to 10-fold molar excess of the alkyne molecule is a good starting point).
-
Add the THPTA solution.[12]
-
Add the CuSO₄ solution.[12]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.[12]
-
Vortex the mixture gently and incubate at room temperature for 30 minutes to 1 hour, protected from light.[12]
-
-
Purification:
-
Purify the click-labeled protein to remove the catalyst, excess alkyne, and other reaction components using methods appropriate for your protein, such as dialysis or chromatography.
-
References
- 1. This compound, CAS 1594986-04-5 | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing Iodoacetamide-PEG3-azide Click Chemistry Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iodoacetamide-PEG3-azide click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a heterobifunctional linker molecule. It contains two reactive groups: an iodoacetamide (B48618) group and an azide (B81097) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer.[1]
-
Iodoacetamide Group: This group selectively reacts with thiol groups (sulfhydryl groups, -SH) on cysteine residues of proteins and peptides to form a stable thioether bond.[1][2]
-
Azide Group: This group is used in "click chemistry" reactions, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]
-
PEG3 Spacer: The PEG spacer increases the hydrophilicity and flexibility of the molecule, which can improve solubility and reduce steric hindrance during conjugation.[1]
This dual functionality makes it a versatile tool for bioconjugation, allowing for the specific labeling of proteins and subsequent attachment to other molecules functionalized with an alkyne.[1][2] Common applications include protein modification, drug delivery, and surface modification of materials.[1]
Q2: How should I store and handle this compound?
Proper storage and handling are crucial to maintain the reactivity of the compound.
-
Storage: Store at -20°C in a sealed, moisture-free, and light-protected container.[1][4][5] For long-term storage (months to years), -20°C is recommended.[6] Some suppliers suggest that for shorter periods (days to weeks), storage at 0-4°C is acceptable.[6] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]
-
Handling: Use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions, as the iodoacetamide and azide groups can be sensitive to moisture.[1][4] It is recommended to prepare working solutions fresh on the day of the experiment.[3] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this reagent.
Q3: What are the differences between CuAAC and SPAAC for the azide group reaction?
Both CuAAC and SPAAC are types of "click chemistry" that involve the reaction of an azide with an alkyne to form a stable triazole ring. However, they differ in their requirements and applications.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst to proceed at a significant rate.[7][8] It is a very efficient and high-yielding reaction that is insensitive to aqueous conditions and a wide pH range (4-12).[7] However, the copper catalyst can be toxic to cells, which may limit its use in living systems.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a cytotoxic copper catalyst.[9][10] The reaction is driven by the ring strain of a cyclooctyne (B158145) reaction partner (e.g., DBCO, BCN).[9][10] This makes SPAAC a bioorthogonal reaction that is well-suited for labeling molecules in living cells and organisms.[10] The reaction rates of SPAAC are generally lower than CuAAC, but can be accelerated using micellar catalysis.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the two main reaction steps involving this compound: the initial iodoacetamide-thiol conjugation and the subsequent azide-alkyne click chemistry reaction.
Part 1: Iodoacetamide-Thiol Conjugation Issues
Problem: Low or no labeling of the target protein with the iodoacetamide group.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The reaction of iodoacetamide with thiols is most efficient at a pH between 7.5 and 8.5.[13] At this pH, the thiol group is deprotonated to the more reactive thiolate anion. |
| Insufficient Reagent Concentration | Use a molar excess of this compound over the thiol groups. A common starting point is a 10-fold molar excess.[13] |
| Short Reaction Time | The incubation time may be too short. Typical reaction times are 30-60 minutes at room temperature, but this can vary depending on the protein and reaction conditions.[13] |
| Presence of Reducing Agents | Reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) will react with iodoacetamide and must be removed before adding the labeling reagent. |
| Oxidized Thiols | Ensure the cysteine residues are in their reduced form. If necessary, pre-treat the protein with a reducing agent like TCEP and then remove the reducing agent before labeling. |
| Incorrect Buffer Composition | Avoid buffers containing nucleophiles that can react with the iodoacetamide. |
Problem: Non-specific labeling or modification of the protein.
| Potential Cause | Recommended Solution |
| High pH | At pH values above 8.5, iodoacetamide can react with other nucleophilic amino acid side chains, such as lysine (B10760008) and histidine.[14][15] |
| Excessive Reagent Concentration | Using a very large excess of the iodoacetamide reagent can lead to off-target modifications.[15] Titrate the reagent to find the lowest effective concentration. |
| Prolonged Reaction Time | Extended incubation times can increase the likelihood of side reactions.[13] |
Part 2: Azide-Alkyne Click Chemistry Issues
Problem: Low yield of the final clicked product (in both CuAAC and SPAAC).
| Potential Cause | Recommended Solution |
| Degradation of Reagents | Ensure that both the azide-labeled protein and the alkyne-containing molecule are not degraded. Prepare fresh solutions when possible. |
| Steric Hindrance | The PEG3 spacer is designed to reduce steric hindrance, but it can still be a factor.[1] Consider optimizing the linker length on either the azide or alkyne partner. |
| Inaccurate Quantification | Ensure accurate concentration determination of both the azide-labeled protein and the alkyne reagent before starting the click reaction. |
Problem: CuAAC-Specific Issues
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst is Copper(I), which can be oxidized to the inactive Copper(II) by oxygen.[16] Prepare the catalyst solution freshly and consider de-gassing the reaction mixture.[8] |
| Presence of Copper Chelators | Buffers containing chelating agents (e.g., EDTA) will sequester the copper catalyst. Use a non-chelating buffer. |
| Insufficient Reducing Agent | A reducing agent, such as sodium ascorbate, is often added to the reaction mixture to keep the copper in the +1 oxidation state.[8] |
Problem: SPAAC-Specific Issues
| Potential Cause | Recommended Solution |
| Low Reaction Rate | SPAAC reactions are generally slower than CuAAC.[12] Increase the reaction time or the concentration of the reactants. The choice of cyclooctyne also significantly impacts the reaction rate.[10] |
| Hydrophobicity of Reactants | If one of the reactants is hydrophobic, using micellar catalysis with surfactants can significantly increase the reaction rate.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration of 1-5 mg/mL. A phosphate (B84403) buffer (e.g., PBS) at pH 7.5-8.5 is recommended.
-
If the protein contains disulfide bonds that need to be labeled, reduce them first by adding a reducing agent like TCEP to a final concentration of 20 mM and incubating for 30 minutes.
-
Remove the reducing agent using a desalting column or dialysis, exchanging the buffer with the reaction buffer (pH 7.5-8.5).
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in an anhydrous solvent such as DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the excess, unreacted this compound by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: General Procedure for CuAAC Reaction
-
Reactant Preparation:
-
Prepare a solution of the azide-labeled protein in a non-chelating buffer.
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.
-
-
Click Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-labeled protein and a molar excess (typically 2-10 equivalents) of the alkyne-containing molecule.
-
Add a freshly prepared solution of a copper(I) source. This is often prepared in situ by adding a copper(II) sulfate (B86663) solution and a reducing agent like sodium ascorbate. A copper-ligand complex (e.g., with TBTA) is often used to stabilize the Cu(I) and increase reaction efficiency.[8]
-
Vortex the mixture gently.
-
-
Incubation and Purification:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purify the final conjugate using methods such as HPLC, affinity chromatography, or size exclusion chromatography to remove the copper catalyst and excess reagents.
-
Visualizations
Caption: Experimental workflow for protein conjugation using this compound.
Caption: Troubleshooting logic for low-yield this compound reactions.
References
- 1. This compound, CAS 1594986-04-5 | AxisPharm [axispharm.com]
- 2. polysciences.com [polysciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 1594986-04-5 | BroadPharm [broadpharm.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. medkoo.com [medkoo.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. interchim.fr [interchim.fr]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. benchchem.com [benchchem.com]
- 11. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Preventing non-specific binding of Iodoacetamide-PEG3-azide
Welcome to the technical support center for Iodoacetamide-PEG3-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the non-specific binding of this reagent during bioconjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, focusing on preventing non-specific binding to ensure the accuracy and reproducibility of your results.
| Problem | Potential Cause | Recommended Solution |
| High background signal or unexpected molecular weight increase. | Excess Reagent: Unreacted this compound can bind non-specifically to proteins or other molecules. | Quench the reaction with a thiol-containing reagent like Dithiothreitol (DTT) or L-cysteine to consume excess iodoacetamide (B48618).[1][2] |
| Reaction with Non-Target Residues: At suboptimal pH or high concentrations, iodoacetamide can react with other amino acids like lysine (B10760008), methionine, histidine, and the N-terminus.[3][4][5] | Optimize the reaction pH to a range of 7.5-8.5 for selective reaction with cysteine thiols.[4][6] | |
| Use the lowest effective concentration of this compound. | ||
| Low or no specific conjugation to cysteine residues. | Incorrect Buffer pH: The thiol group of cysteine needs to be in its deprotonated thiolate form to react efficiently. | Adjust the reaction buffer to a pH between 8.0 and 8.5.[6] |
| Presence of Reducing Agents: Reducing agents like DTT or TCEP in the reaction buffer will compete with the target thiol groups. | Ensure complete removal of reducing agents after disulfide bond reduction, for example, by using a desalting column. | |
| Degraded Reagent: Iodoacetamide is sensitive to light and moisture and can degrade over time. | Always prepare fresh solutions of this compound immediately before use and store the solid reagent protected from light.[4][6] | |
| Precipitation of protein during conjugation. | Change in Solution Conditions: The addition of the reagent, often dissolved in an organic solvent like DMSO, can cause the protein to precipitate. | Minimize the volume of organic solvent used. Add the reagent slowly while gently mixing. |
| Protein Instability at Reaction pH: The optimal pH for the conjugation reaction may not be ideal for your specific protein's stability. | Perform a protein stability test at the intended reaction pH before the conjugation experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding of this compound?
A1: The primary cause of non-specific binding is the high reactivity of the iodoacetamide group. While it preferentially reacts with the thiol groups of cysteine residues, it can also react with other nucleophilic amino acid side chains, such as the amine groups of lysine and the N-terminus, the imidazole (B134444) group of histidine, and the thioether of methionine, particularly under non-optimal conditions.[3][4][5] Excess reagent that is not quenched after the reaction is also a major contributor to non-specific binding.[7]
Q2: How can I optimize the pH of my reaction to minimize non-specific binding?
A2: For selective labeling of cysteine residues, the recommended pH range is between 7.5 and 8.5.[4][6] In this range, the cysteine thiol is sufficiently deprotonated to its more reactive thiolate form, while the amine groups of lysine and the N-terminus are still largely protonated, reducing their reactivity towards the iodoacetamide. At pH values above 8.5, the reactivity of amines increases, leading to more off-target labeling.
Q3: What are the recommended quenching agents and their concentrations?
A3: Thiol-containing reagents are effective quenching agents. The most common are Dithiothreitol (DTT) and L-cysteine.
-
DTT: A final concentration of 5-10 mM is typically used to quench the reaction.[2]
-
L-cysteine: Can also be used and has been shown to be effective in preserving the activity of enzymes like trypsin after quenching.[8]
It is recommended to incubate the reaction with the quenching agent for 15-30 minutes at room temperature.[1]
Q4: Can I use blocking agents to prevent non-specific binding?
A4: Yes, you can use blocking agents to protect other reactive groups before adding the this compound. For example, you can pre-treat your sample with a reversible amine-reactive reagent if you are concerned about labeling lysine residues. However, a more common and straightforward approach is to optimize the reaction conditions (pH, reagent concentration) and effectively quench the reaction. For non-specific binding to surfaces during downstream applications, blocking agents like Bovine Serum Albumin (BSA) can be used.[9][10]
Q5: How should I prepare and store this compound?
A5: this compound is sensitive to light and moisture.[4] It should be stored at -20°C in a desiccated environment and protected from light.[11] Solutions of the reagent should be prepared fresh immediately before each use. Avoid repeated freeze-thaw cycles of stock solutions.
Data Presentation
The following tables summarize quantitative data on the effects of different alkylating agents and iodoacetamide concentrations on off-target reactions, based on studies of iodoacetamide in proteomics. This data can serve as a guide for understanding the potential for non-specific binding.
Table 1: Comparison of Off-Target Alkylation by Different Reagents
| Alkylating Reagent (14 mM) | Peptides with Alkylated Cysteine | Peptides with Alkylated N-terminus | Peptides with Alkylated Lysine |
| Iodoacetamide (IAA) | 818 ± 29 | 92 ± 8 | 15 ± 2 |
| Acrylamide (AA) | 785 ± 40 | 133 ± 9 | 10 ± 1 |
| N-Ethylmaleimide (NEM) | 487 ± 39 | 791 ± 73 | 114 ± 11 |
(Data adapted from a study on yeast lysate proteomics.[6])
Table 2: Effect of Iodoacetamide Concentration on Off-Target Reactions
| Iodoacetamide Conc. | Peptides with Alkylated Cysteine | Peptides with Alkylated N-terminus | Peptides with Alkylated Lysine |
| 1 mM | 711 ± 35 | 80 ± 5 | 13 ± 2 |
| 4 mM | 765 ± 30 | 85 ± 6 | 14 ± 1 |
| 14 mM | 818 ± 29 | 92 ± 8 | 15 ± 2 |
(Data adapted from a study on yeast lysate proteomics.[6])
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation with this compound and Quenching
-
Protein Preparation: Ensure your protein sample is in a suitable buffer, such as phosphate-buffered saline (PBS) or Tris buffer, at a pH between 7.5 and 8.5. If the protein has disulfide bonds that need to be labeled, reduce them first with a reducing agent like DTT or TCEP.
-
Removal of Reducing Agent: If a reducing agent was used, it must be removed before adding the this compound. This can be done using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve the this compound in an appropriate solvent like DMSO or DMF to prepare a stock solution.
-
Conjugation Reaction: Add the this compound stock solution to your protein sample. A 5- to 20-fold molar excess of the reagent over the protein is a common starting point, but this should be optimized for your specific application.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light.
-
Quenching: To stop the reaction and consume excess reagent, add a quenching agent such as DTT to a final concentration of 5-10 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the quenched reagent and other reaction byproducts by gel filtration, dialysis, or another suitable purification method.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nicoyalife.com [nicoyalife.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. This compound, 1594986-04-5 | BroadPharm [broadpharm.com]
Iodoacetamide-PEG3-azide stability and storage issues
Welcome to the technical support center for Iodoacetamide-PEG3-azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and troubleshooting of experiments involving this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
Proper storage is crucial to maintain the integrity of this compound. Both the iodoacetamide (B48618) and azide (B81097) functional groups are susceptible to degradation if not stored correctly.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Storage Conditions |
| Solid (lyophilized powder) | -20°C | Long-term (months to years)[1] | Store in a sealed container, protected from light and moisture.[2] |
| Stock Solution (in anhydrous DMSO or DMF) | -20°C | Short-term (up to 1 month)[3] | Aliquot to avoid repeated freeze-thaw cycles and protect from light. Use anhydrous solvents to preserve the stability of both the azide and iodoacetamide groups.[2] |
| Stock Solution (in anhydrous DMSO or DMF) | -80°C | Mid-term (up to 6 months)[3] | Aliquot to avoid repeated freeze-thaw cycles and protect from light. |
Q2: How should I prepare and handle solutions of this compound?
Due to the reactivity of the iodoacetamide group, it is critical to handle this reagent appropriately to prevent its degradation.
-
Solvent Choice: Use anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare stock solutions.[2] The presence of water can lead to the hydrolysis of the iodoacetamide group.
-
Fresh Preparation: Iodoacetamide solutions are not stable for long periods. It is highly recommended to prepare solutions immediately before use.[1]
-
Light Protection: Iodoacetamide is light-sensitive.[1] Protect solutions from light by using amber vials or by wrapping the container in foil. Perform all experimental steps in the dark or under dim light conditions whenever possible.
Q3: What is the stability of the iodoacetamide and azide functional groups?
Both functional groups have specific stability profiles that are important to consider during experimental design.
-
Azide Group: Organic azides are generally stable but can be sensitive to certain reducing agents. While dithiothreitol (B142953) (DTT) is known to reduce azides, tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can also reduce azides, although it is often considered more compatible.[5] It is crucial to avoid the presence of strong reducing agents if the azide functionality is to be preserved for subsequent click chemistry reactions.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
Problem 1: Low or No Conjugation to Cysteine Residues
Table 2: Troubleshooting Low Cysteine Conjugation Yield
| Possible Cause | Recommended Solution |
| Degraded Iodoacetamide Reagent | Use a fresh vial of this compound. If using a stock solution, ensure it has been stored properly and is not expired. Prepare fresh stock solutions for each experiment.[1] |
| Suboptimal Reaction pH | The reaction of iodoacetamide with thiols is most efficient at a pH of 8.0-8.5.[4] Ensure your reaction buffer is within this range. |
| Presence of Competing Nucleophiles | High concentrations of other nucleophiles in the reaction buffer (e.g., Tris buffer) can compete with the thiol for reaction with the iodoacetamide. Consider using a non-nucleophilic buffer like HEPES or phosphate (B84403) buffer. |
| Incomplete Reduction of Disulfide Bonds | Ensure that the cysteine residues are fully reduced to free thiols prior to adding the iodoacetamide reagent. Use a sufficient excess of a reducing agent like DTT or TCEP and ensure complete removal of the reducing agent (especially DTT) before adding the linker. |
| Insufficient Reagent Concentration | Use a sufficient molar excess of this compound over the thiol-containing molecule. A 10-fold or higher molar excess is often recommended.[1] |
Problem 2: Off-Target Labeling of Other Amino Acid Residues
The iodoacetamide group can react with other nucleophilic amino acid side chains, particularly under non-optimal conditions.
Table 3: Minimizing Off-Target Alkylation
| Off-Target Residue | Conditions Favoring Off-Target Reaction | Prevention Strategy |
| Lysine (amine) | High pH (>9), excess iodoacetamide | Maintain the reaction pH between 8.0 and 8.5.[1] Use the lowest effective concentration of the iodoacetamide reagent. |
| Histidine (imidazole) | High pH, excess iodoacetamide | Maintain the reaction pH between 8.0 and 8.5. Use a minimal excess of the reagent. |
| Methionine (thioether) | Excess iodoacetamide | Use a minimal excess of the reagent. Be aware that this side reaction can lead to a mass change that may be misinterpreted in mass spectrometry analysis. |
| N-terminal amine | High pH, excess iodoacetamide | Maintain the reaction pH between 8.0 and 8.5. |
Problem 3: Unintended Reduction of the Azide Group
Table 4: Preventing Azide Reduction
| Cause | Recommended Action |
| Presence of DTT | DTT is known to reduce azides. If DTT is used for disulfide bond reduction, it must be completely removed before the addition of this compound. This can be achieved through dialysis, desalting columns, or buffer exchange. |
| Presence of TCEP | While generally more compatible with azides than DTT, TCEP can still reduce azides under certain conditions.[5] If the azide group is critical for a downstream application, consider using a minimal excess of TCEP for the reduction step and ensure the reaction time is not unnecessarily long. Alternatively, perform a small-scale pilot experiment to assess the stability of the azide in the presence of TCEP under your specific reaction conditions. |
Experimental Protocols
Protocol 1: Quality Control of this compound by Mass Spectrometry
This protocol outlines a method to assess the purity and integrity of the this compound reagent.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
-
-
Mass Spectrometry Analysis:
-
Use an electrospray ionization mass spectrometer (ESI-MS) in positive ion mode.
-
Infuse the sample directly or perform a liquid chromatography-mass spectrometry (LC-MS) analysis using a C18 column.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Look for the expected molecular ion peak corresponding to the intact this compound.
-
Search for peaks that may indicate degradation products, such as the hydrolyzed form of the iodoacetamide (a mass increase of 1 Da, replacing iodine with a hydroxyl group) or the reduced form of the azide (a mass decrease of 28 Da, N3 to NH2).
-
Protocol 2: General Procedure for Cysteine-Specific Protein Labeling
This protocol provides a general workflow for labeling a cysteine-containing protein with this compound.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., phosphate or HEPES buffer) at pH 7.0-7.5.
-
-
Reduction of Disulfide Bonds (if necessary):
-
Add a 10- to 20-fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 1-2 hours.
-
-
Removal of Reducing Agent (if DTT was used):
-
If DTT was used for reduction, it must be removed. Use a desalting column or dialysis to exchange the protein into a fresh, oxygen-free buffer at pH 8.0-8.5.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the this compound solution to the reduced protein.
-
Incubate the reaction mixture in the dark at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a low molecular weight thiol-containing compound, such as 2-mercaptoethanol (B42355) or DTT, to a final concentration of 10-20 mM to quench any unreacted iodoacetamide.
-
-
Purification of the Conjugate:
-
Remove excess labeling reagent and other small molecules by dialysis, size-exclusion chromatography, or tangential flow filtration.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if the partner molecule for click chemistry has a chromophore).
-
Visual Guides
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Modification of cysteine residues with N-methyl iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Labeling Purification of Iodoacetamide-PEG3-Azide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess Iodoacetamide-PEG3-azide following protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after labeling?
Residual this compound can interfere with downstream applications. The unreacted reagent can non-specifically modify other amino acid residues, compromising the integrity and function of the labeled protein. This can lead to inaccurate results in subsequent analyses such as mass spectrometry, immunoassays, and functional studies by altering peptide masses and hindering protein identification.
Q2: What are the primary methods for removing excess this compound?
The most common and effective techniques for separating proteins from small molecules like this compound are:
-
Dialysis: A gentle method that uses a semi-permeable membrane to allow small molecules to diffuse away from the protein sample.[1][2][3][4]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their size, where larger protein molecules elute before the smaller this compound molecules.[5][6][7]
-
Acetone (B3395972) Precipitation: A rapid method that precipitates the protein out of solution, leaving the soluble this compound in the supernatant.[8][9][10]
Q3: How do I select the most appropriate removal method for my experiment?
The choice of method depends on several factors, including the stability of your protein, the required level of purity, the sample volume, and your downstream application.
-
For gentle purification and buffer exchange: Dialysis and Size Exclusion Chromatography are the preferred methods as they are less likely to denature the protein.[1][2]
-
For rapid purification and concentration: Acetone precipitation is a fast and effective option, though it may cause protein denaturation in some cases.[8][9]
Method Comparison
The following table summarizes the key characteristics of the three primary methods for removing excess this compound to facilitate an informed decision.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Acetone Precipitation |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[1][4] | Separation of molecules based on their hydrodynamic radius as they pass through a porous resin.[5][6] | Differential solubility in an organic solvent, leading to the precipitation of the protein.[8][11] |
| Protein Recovery | Generally high (>90%), but can be lower for smaller proteins or if the membrane's Molecular Weight Cut-Off (MWCO) is not chosen carefully.[12] | Typically high (often >90%), but some protein loss can occur due to adsorption to the column matrix or if the protein is unstable.[13] | Can be high (80-100%), especially with the addition of salt, but is highly protein-dependent and can be lower.[11][14] |
| Purity | High, effective at removing small molecules. | Very high, can also separate protein aggregates from the monomeric form. | Good, but may not be as complete as chromatographic methods. |
| Speed | Slow, typically requires several hours to overnight with multiple buffer changes.[1][12] | Fast, can be completed in under an hour for small samples using spin columns. | Very fast, the entire process can be completed in a few hours.[15][16] |
| Sample Dilution | Sample volume may increase slightly due to osmotic effects. | Sample is diluted during elution from the column. | The protein is concentrated into a pellet.[8][9] |
| Gentleness | Very gentle, preserves protein structure and function.[1] | Gentle, performed under physiological buffer conditions.[7] | Can cause protein denaturation and the pellet may be difficult to resolubilize.[8][9][17] |
| Scalability | Easily scalable for a wide range of sample volumes. | Scalable, but larger columns are required for larger sample volumes. | Best suited for smaller to moderate sample volumes. |
Experimental Protocols
Below are detailed methodologies for the three recommended removal techniques.
Protocol 1: Dialysis
This method is ideal for gentle removal of the labeling reagent and for buffer exchange.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3.5-5 kDa, ensuring it is at least 2-fold smaller than the molecular weight of your protein).[12]
-
Large beaker (to hold a buffer volume at least 100 times that of the sample).[1]
-
Stir plate and stir bar.
-
Appropriate dialysis buffer.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve pre-wetting the membrane.
-
Load the protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Seal the tubing or cassette securely.
-
Place the sealed sample into the beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume to ensure a high concentration gradient.[1]
-
Place the beaker on a stir plate and stir the buffer gently at 4°C.
-
Change the dialysis buffer at least three times. A typical schedule is after 2-4 hours, then again after another 2-4 hours, followed by an overnight dialysis.[18]
-
After the final dialysis step, carefully remove the sample from the tubing or cassette.
Protocol 2: Size Exclusion Chromatography (SEC) using a Spin Column
This method is rapid and effective for desalting and removing small molecules.
Materials:
-
Desalting spin column with an appropriate MWCO for your protein.
-
Collection tubes.
-
Centrifuge.
-
Equilibration/final buffer.
Procedure:
-
Prepare the spin column according to the manufacturer's protocol. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column with the desired final buffer. This is usually done by adding the buffer and centrifuging, repeating this step 2-3 times.
-
Apply the protein sample to the center of the packed resin bed.
-
Place the column in a clean collection tube.
-
Centrifuge the column according to the manufacturer's instructions to elute the purified protein. The protein will be in the new buffer, and the smaller this compound will be retained in the column resin.
Protocol 3: Acetone Precipitation
This is a quick method for concentrating the protein and removing soluble contaminants.
Materials:
-
Ice-cold acetone (-20°C).
-
Acetone-compatible centrifuge tubes.
-
Centrifuge capable of reaching >13,000 x g.
-
Resuspension buffer.
Procedure:
-
Chill the required volume of acetone to -20°C.
-
Place your protein sample in an acetone-compatible tube.
-
Add four times the sample volume of cold (-20°C) acetone to the tube.[8][9]
-
Vortex the tube briefly and incubate for at least 60 minutes at -20°C.[8][9]
-
Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the protein.[8][9]
-
Carefully decant and dispose of the supernatant, which contains the excess this compound.
-
Allow the remaining acetone to evaporate from the uncapped tube at room temperature for about 30 minutes. Do not over-dry the pellet, as it may become difficult to redissolve.
-
Resuspend the protein pellet in a suitable buffer for your downstream application.
Troubleshooting Guide
Issue: Low Protein Recovery
| Potential Cause | Recommended Solution |
| (All Methods) Protein instability or precipitation. | Optimize buffer conditions (pH, ionic strength). Consider adding stabilizing agents like glycerol. |
| (Dialysis) Incorrect MWCO of the dialysis membrane. | Ensure the MWCO is at least two times smaller than the molecular weight of your protein to prevent its loss.[12] |
| (SEC) Protein adsorption to the column matrix. | Increase the ionic strength of the buffer (e.g., add 150 mM NaCl) to minimize non-specific interactions. |
| (Acetone Precipitation) Incomplete precipitation. | Increase the incubation time at -20°C. For dilute protein solutions, adding a small amount of salt (1-30 mM NaCl) can significantly improve precipitation efficiency.[14][19] |
| (Acetone Precipitation) Loss of pellet during decanting. | Be careful when pouring off the supernatant. You can use a pipette to remove the final volume of supernatant to avoid dislodging the pellet. |
Issue: Incomplete Removal of this compound
| Potential Cause | Recommended Solution |
| (Dialysis) Insufficient concentration gradient. | Use a much larger volume of dialysis buffer (at least 100-fold the sample volume) and perform multiple, extended buffer changes.[1] |
| (SEC) Incorrect column choice or running conditions. | Ensure the desalting column is appropriate for the sample volume and that the manufacturer's protocol is followed precisely. |
| (Acetone Precipitation) Trapping of reagent in the protein pellet. | A second wash of the pellet with cold acetone may be necessary.[11] |
Issue: Protein Denaturation or Aggregation
| Potential Cause | Recommended Solution |
| (Acetone Precipitation) Harshness of the organic solvent. | This is a known risk with precipitation. If protein function is critical, consider using a gentler method like dialysis or SEC. |
| (All Methods) Protein is prone to aggregation at high concentrations. | Elute into a larger volume or a buffer containing anti-aggregation agents. |
Issue: Difficulty Resuspending Protein Pellet (Acetone Precipitation)
| Potential Cause | Recommended Solution |
| Over-drying of the pellet. | Air-dry the pellet for the minimum time necessary to remove the acetone smell. |
| Protein has become insoluble. | Use a resuspension buffer containing denaturants like urea (B33335) or detergents such as SDS, if compatible with your downstream application. Gentle vortexing or sonication can also aid in solubilization.[17] |
References
- 1. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Purification Size Exclusion Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. goldbio.com [goldbio.com]
- 7. Analysis & purification of proteins: SEC (Size Exclusion Chromatography), the separation of molecules according to their sizes [blog.interchim.com]
- 8. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. research.fredhutch.org [research.fredhutch.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. researchgate.net [researchgate.net]
- 14. Maximizing recovery of water-soluble proteins through acetone precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetone precipitation of proteins [protocols.io]
- 16. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. allumiqs.com [allumiqs.com]
Technical Support Center: Overalkylation of Proteins with Iodoacetamide Reagents
Welcome to the technical support center for protein alkylation using iodoacetamide (B48618) (IAA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent issues related to the overalkylation of proteins during sample preparation for mass spectrometry and other applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using iodoacetamide in protein sample preparation?
A1: Iodoacetamide is an alkylating agent used to covalently modify the thiol groups (-SH) of cysteine residues. This process, called carbamidomethylation, is essential to prevent the re-formation of disulfide bonds after they have been reduced by reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][2] This ensures proteins remain in a linear state, which is critical for effective enzymatic digestion and subsequent analysis by mass spectrometry.[3]
Q2: What is overalkylation and what are its consequences?
A2: Overalkylation refers to the non-specific modification of amino acid residues other than cysteine by iodoacetamide.[4][5] This occurs when an excess of iodoacetamide is present or when reaction conditions are not optimal.[6][7] The consequences of overalkylation can be significant, leading to:
-
Reduced Protein Identification Rates: Off-target modifications can alter the mass of peptides, leading to a mismatch with theoretical peptide masses in databases and thus fewer identified proteins.[8][9]
-
Inaccurate Quantification: The signal for a specific peptide can be spread across multiple modified forms, leading to errors in quantitative proteomic studies.[9]
-
Complicated Data Analysis: The presence of unexpected modifications increases the complexity of mass spectrometry data analysis.[9][10]
Q3: Which amino acids are most susceptible to overalkylation by iodoacetamide?
A3: Besides cysteine, several other amino acid residues can be alkylated by iodoacetamide, especially under non-optimal conditions. The reactivity for overalkylation generally follows this trend: Cysteine > N-terminal amino group > Histidine > Aspartic acid > Lysine > Glutamic acid > Asparagine > Tyrosine.[4][11] Methionine can also be a significant site of off-target modification.[8][10]
Q4: How can I detect overalkylation in my samples?
A4: Overalkylation is primarily detected using mass spectrometry (MS). During data analysis, you can search for the mass shift corresponding to carbamidomethylation (+57.021 Da) as a variable modification on amino acids other than cysteine. The presence of a significant number of peptides with these off-target modifications is an indicator of overalkylation.[4][6]
Q5: What are the key factors that contribute to overalkylation?
A5: Several factors can lead to overalkylation:
-
Excess Iodoacetamide: Using a concentration of iodoacetamide that is significantly higher than what is needed to alkylate the cysteine residues is a primary cause.[7][12]
-
Prolonged Reaction Time: Allowing the alkylation reaction to proceed for too long can increase the incidence of off-target modifications.[3][6]
-
Suboptimal pH: While alkylation of cysteines is favored at a slightly alkaline pH (around 8.0-8.5), higher pH values can increase the reactivity of other nucleophilic sites on proteins.[3][13]
-
Absence of a Quenching Step: Failing to quench the excess iodoacetamide after the desired reaction time allows it to continue reacting with other residues and the digestive enzyme (e.g., trypsin).[1][14]
Troubleshooting Guide
This section provides solutions to common problems encountered during protein alkylation with iodoacetamide.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High incidence of off-target modifications (e.g., on Lys, His, N-terminus) | 1. Iodoacetamide concentration is too high. 2. Reaction time is too long. 3. Reaction pH is not optimal. 4. Excess iodoacetamide was not quenched. | 1. Optimize the iodoacetamide concentration. A final concentration of 10-20 mM is a common starting point.[13] 2. Reduce the incubation time. 30 minutes at room temperature in the dark is often sufficient.[1] 3. Maintain the reaction buffer pH between 7.5 and 8.5.[12][13] 4. Add a quenching agent like DTT or L-cysteine to a final concentration at least equal to the initial reducing agent concentration to consume excess iodoacetamide.[1][14] |
| Incomplete alkylation of cysteine residues | 1. Insufficient iodoacetamide concentration. 2. Iodoacetamide solution has degraded. 3. Incomplete reduction of disulfide bonds. 4. Suboptimal pH for the reaction. | 1. Ensure at least a 2-fold molar excess of iodoacetamide over the reducing agent. 2. Always prepare iodoacetamide solutions fresh and protect them from light.[12][15] 3. Ensure complete reduction by using a sufficient concentration of reducing agent (e.g., 5-10 mM DTT or TCEP) and adequate incubation time and temperature. 4. Confirm the pH of the reaction buffer is between 8.0 and 8.5 to facilitate the deprotonation of cysteine thiols.[13] |
| Reduced protein identification and quantification accuracy | 1. Overalkylation is splitting the peptide signal across multiple modified forms. 2. Alkylation of the digestive enzyme (e.g., trypsin) by unquenched iodoacetamide, reducing its activity. | 1. Follow the recommendations to minimize overalkylation. In your MS data analysis, include potential off-target modifications as variable modifications to improve peptide identification. 2. Always quench the alkylation reaction before adding the protease for digestion.[14] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your alkylation protocol and minimizing overalkylation.
Table 1: Recommended Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range | Notes |
| Reducing Agent (DTT/TCEP) Concentration | 5 - 10 mM | Ensure complete reduction of disulfide bonds. |
| Iodoacetamide Concentration | 10 - 20 mM | A 2-3 fold molar excess over the reducing agent is a good starting point. |
| Reaction pH | 7.5 - 8.5 | Optimal for specific alkylation of cysteine residues.[12][13] |
| Reduction Incubation | 30 - 60 min at 37-56°C | Varies with the reducing agent and protein sample. |
| Alkylation Incubation | 15 - 30 min at room temperature (in the dark) | Protect from light to prevent iodoacetamide degradation.[1][15] |
| Quenching Agent (DTT/L-cysteine) Concentration | ≥ Concentration of initial reducing agent | To effectively stop the alkylation reaction.[1] |
Table 2: Effect of Iodoacetamide Concentration on Off-Target Alkylation
| Iodoacetamide Conc. | Peptides with Alkylated Cysteine | Peptides with Alkylated N-terminus | Peptides with Alkylated Lysine |
| 1 mM | 711 ± 35 | 80 ± 5 | 13 ± 2 |
| 4 mM | 765 ± 30 | 85 ± 6 | 14 ± 1 |
| 8 mM | 790 ± 28 | 88 ± 7 | 15 ± 2 |
| 14 mM | 818 ± 29 | 92 ± 8 | 15 ± 2 |
| 20 mM | 825 ± 31 | 95 ± 9 | 16 ± 2 |
| (Data adapted from a study on yeast lysate proteomics.)[1] |
Experimental Protocols
Protocol 1: Standard In-Solution Protein Reduction and Alkylation
This protocol is a standard method for preparing protein samples for mass spectrometry.
-
Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).[16]
-
Reduction: Add a reducing agent, such as dithiothreitol (DTT), to a final concentration of 10 mM. Incubate the sample at 37°C for 1 hour.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Prepare a fresh solution of iodoacetamide. Add this to the protein sample to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.[16]
-
Quenching: Stop the alkylation reaction by adding DTT to a final concentration of 20 mM and incubate in the dark for 15 minutes.[16]
-
Sample Preparation for Digestion: Dilute the sample with a buffer compatible with your protease (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 2 M.
-
Digestion: Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[16]
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.[16]
Protocol 2: In-Gel Protein Reduction and Alkylation
This protocol is for proteins that have been separated by gel electrophoresis.
-
Excision and Destaining: Excise the protein band(s) of interest from the gel. Destain the gel pieces with a solution of 50% acetonitrile (B52724) and 25 mM ammonium bicarbonate.
-
Reduction: Reduce the proteins by incubating the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 45 minutes.
-
Alkylation: Remove the DTT solution and add 55 mM iodoacetamide in 100 mM ammonium bicarbonate. Incubate for 30 minutes at room temperature in the dark.[13]
-
Washing: Wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with acetonitrile.[13]
-
Digestion: Proceed with in-gel tryptic digestion.[13]
Visualizations
Caption: Standard workflow for in-solution protein alkylation and digestion.
Caption: Logical flow of optimal vs. suboptimal alkylation conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Step away from the iodoacetamide [matrixscience.com]
- 10. researchgate.net [researchgate.net]
- 11. [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Mass Spectrometry Analysis of Iodoacetamide-PEG3-Azide Labeled Proteins
For researchers, scientists, and drug development professionals at the forefront of proteomics and drug discovery, the precise labeling and analysis of proteins are paramount. Cysteine-reactive probes, in particular, have become indispensable tools for identifying and quantifying protein function, structure, and drug engagement. Among these, Iodoacetamide-PEG3-azide has emerged as a versatile reagent, combining the well-established cysteine-reactivity of iodoacetamide (B48618) with the bioorthogonal utility of an azide (B81097) handle for "click chemistry."
This guide provides an objective comparison of this compound with other common cysteine labeling reagents for mass spectrometry-based proteomics. We will delve into their performance characteristics, supported by available experimental data, and provide detailed experimental protocols to aid in the design and execution of your research.
Performance Comparison of Cysteine Labeling Reagents
The selection of a cysteine labeling reagent is a critical decision that influences the outcome of a proteomic experiment. The ideal reagent should offer high reactivity and specificity towards cysteine thiols while minimizing off-target modifications. While direct quantitative comparisons for this compound are not extensively available in the peer-reviewed literature, we can infer its performance based on the well-characterized iodoacetamide moiety and compare it to other widely used reagents.
| Feature | This compound | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) | Chloroacetamide (CAA) |
| Reactive Group | Iodoacetamide | Iodoacetamide | Maleimide | Chloroacetamide |
| Reaction Mechanism | Nucleophilic substitution (SN2) | Nucleophilic substitution (SN2) | Michael addition | Nucleophilic substitution (SN2) |
| Optimal pH | 7.0 - 8.5 | 7.0 - 8.5 | 6.5 - 7.5 | ~8.0 |
| Reaction Speed | Fast | Fast | Very Fast | Moderate |
| Specificity for Cys | High at optimal pH | High at optimal pH | Very high at optimal pH | High |
| Known Off-Target Reactions | Likely similar to IAM: Met, Lys, His, N-terminus at higher pH[1][2][3] | Met, Lys, His, N-terminus at higher pH[1][2][3] | Lysines at alkaline pH | Can increase methionine oxidation[1][4] |
| Bioorthogonal Handle | Yes (Azide) | No | No | No |
| Mass Shift (Da) | +329.13 | +57.02 | +125.05 | +57.02 |
| Labeling Efficiency | Expected to be high, similar to IAM | High (often approaching 100%)[5] | High | High |
| Bond Stability | Stable thioether bond | Stable thioether bond | Generally stable, succinimide (B58015) ring can hydrolyze at high pH | Stable thioether bond |
Note: The performance of this compound is inferred from the known characteristics of iodoacetamide. The PEG3 linker may influence solubility and steric accessibility, potentially affecting reaction kinetics.
Experimental Protocols
A typical chemoproteomics workflow utilizing this compound involves several key steps, from initial protein labeling to final mass spectrometry analysis.
Protein Labeling with this compound
This protocol outlines the fundamental steps for labeling cysteine residues in a complex protein lysate.
Materials:
-
Protein lysate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Quenching reagent (e.g., DTT)
-
Urea or Guanidine-HCl (for denaturation)
Procedure:
-
Protein Denaturation and Reduction:
-
To a protein lysate, add Urea to a final concentration of 8 M or Guanidine-HCl to 6 M to denature the proteins.
-
Add DTT to a final concentration of 10 mM or TCEP to 5 mM to reduce disulfide bonds.
-
Incubate for 1 hour at 37°C.
-
-
Cysteine Alkylation:
-
Cool the sample to room temperature.
-
Add this compound to a final concentration of 20-50 mM. The optimal concentration may need to be determined empirically.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Quenching:
-
Add DTT to a final concentration of 20 mM to quench the unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
Click Chemistry for Biotinylation and Enrichment
Following labeling, the azide group on the modified cysteines can be used to attach a biotin (B1667282) tag via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for subsequent enrichment.
Materials:
-
Azide-labeled protein sample
-
Alkyne-biotin conjugate
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., TBTA)
-
Streptavidin-agarose beads
Procedure:
-
Prepare Click Chemistry Reaction Mix:
-
In a microcentrifuge tube, combine the azide-labeled protein sample with the alkyne-biotin conjugate.
-
Sequentially add the copper-chelating ligand, Copper(II) sulfate, and the reducing agent. The final concentrations should be optimized, but typical ranges are 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM TBTA.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature with gentle shaking.
-
-
Protein Precipitation and Enrichment:
-
Precipitate the proteins using a method such as acetone (B3395972) or methanol/chloroform precipitation to remove excess click chemistry reagents.
-
Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS).
-
Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature to capture the biotinylated proteins.
-
-
Washing:
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This typically includes high-salt buffers, urea-containing buffers, and detergent solutions.
-
On-Bead Digestion and Mass Spectrometry Analysis
The enriched proteins are then digested into peptides directly on the beads for analysis by mass spectrometry.
Procedure:
-
On-Bead Digestion:
-
Wash the streptavidin beads with a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Resuspend the beads in the digestion buffer and add trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Further elute any remaining peptides from the beads with a solution containing a high concentration of organic solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
Combine the eluates and desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for mass spec analysis.
References
A Head-to-Head Comparison of Iodoacetamide-PEG3-azide and Maleimide-PEG3-azide for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent modification of biomolecules is paramount. Heterobifunctional linkers, such as Iodoacetamide-PEG3-azide and Maleimide-PEG3-azide, are instrumental in this endeavor, providing a thiol-reactive moiety for protein conjugation and an azide (B81097) handle for subsequent bioorthogonal "click" chemistry. This guide offers an in-depth, objective comparison of these two widely used reagents, supported by experimental data, to inform the selection of the optimal tool for specific research applications.
At the heart of the comparison lies the fundamental difference in the reactivity of the iodoacetamide (B48618) and maleimide (B117702) groups toward the sulfhydryl groups of cysteine residues. Iodoacetamide reacts via a bimolecular nucleophilic substitution (SN2) mechanism, while maleimide undergoes a Michael-type addition. This distinction in reaction pathways leads to significant differences in reaction kinetics, optimal pH conditions, specificity, and, most critically, the stability of the resulting conjugate.
Quantitative Performance Comparison
The selection of a thiol-reactive linker is often a trade-off between reaction speed and the stability of the final product. The following tables summarize key performance metrics for iodoacetamide and maleimide functionalities based on available literature.
| Reaction Kinetics and Conditions | Iodoacetamide | Maleimide |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition |
| Primary Target | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Optimal pH Range | 8.0 - 8.5[1] | 6.5 - 7.5[1][2] |
| Second-Order Rate Constant | ~3.0 M⁻¹s⁻¹ (with N-acetylcysteine)[1] | Varies with substituent, significantly higher than iodoacetyls[1] |
| Reaction Rate at pH 7 | High | Very High (approx. 1,000x faster with thiols than amines)[1][2] |
| Conjugate Stability and Off-Target Reactivity | Iodoacetamide | Maleimide |
| Bond Formed | Stable Thioether | Thioether (Thiosuccinimide adduct) |
| Conjugate Stability | Highly Stable, Irreversible[1] | Susceptible to hydrolysis and retro-Michael addition (thiol exchange)[1] |
| Half-life of Conjugate with Glutathione | Not readily available, considered highly stable | 20-80 hours (for N-ethylmaleimide with N-acetylcysteine)[1] |
| Known Off-Target Residues | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[3][4][5][6][7] | Primary amines (e.g., Lysine) at pH > 7.5[1][2] |
| Reagent Hydrolysis | Unstable in solution, prepare fresh | Susceptible to hydrolysis, especially at alkaline pH[2] |
Reaction Mechanisms and Logical Workflows
To visualize the chemical transformations and decision-making processes involved in using these reagents, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for the labeling of a protein with either this compound or Maleimide-PEG3-azide, followed by a protocol for copper-catalyzed click chemistry.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., phosphate (B84403) or Tris, pH 7.5-8.5)
-
Reducing agent (e.g., TCEP or DTT)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M cysteine or 2-mercaptoethanol)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column or through dialysis against a buffer at pH 7.5-8.5. This step is critical as residual reducing agent will react with the iodoacetamide.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the reduced protein solution. It is important to perform this step in the dark as iodoacetamide is light-sensitive. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: (Optional) Add a quenching solution to a final concentration of 10-20 mM to react with any excess iodoacetamide. Incubate for 15-30 minutes.
-
Purification: Remove excess reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer.
Protocol 2: Protein Labeling with Maleimide-PEG3-azide
Materials:
-
Protein solution (1-10 mg/mL in a sulfhydryl-free buffer, e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP)
-
Maleimide-PEG3-azide
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M cysteine)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: Remove excess TCEP using a desalting column, exchanging the protein into a reaction buffer at pH 6.5-7.5.
-
Reagent Preparation: Prepare a fresh stock solution of Maleimide-PEG3-azide (e.g., 10-20 mM) in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Maleimide-PEG3-azide stock solution to the protein solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: (Optional) Stop the reaction by adding a quenching solution to consume unreacted maleimide.
-
Purification: Purify the labeled protein from excess reagent using a desalting column or dialysis.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Reducing agent for copper (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and a 5-10 fold molar excess of the alkyne-containing molecule in a suitable buffer (e.g., PBS).
-
Catalyst Preparation: Prepare a fresh solution of the copper catalyst. For example, mix CuSO₄ with a 5-fold molar excess of THPTA ligand.
-
Initiation of Click Reaction: Add the copper/ligand solution to the protein mixture to a final copper concentration of 100-500 µM. Then, add a freshly prepared solution of sodium ascorbate (B8700270) to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final bioconjugate to remove the copper catalyst, excess reagents, and byproducts using methods appropriate for the protein, such as size exclusion chromatography or dialysis.
Concluding Remarks
The choice between this compound and Maleimide-PEG3-azide is highly dependent on the specific requirements of the experiment. For applications where the long-term stability of the conjugate is of utmost importance, particularly in in vivo settings, the irreversible thioether bond formed by iodoacetamide is superior.[1] However, if rapid conjugation at a neutral pH is the primary consideration, the faster reaction kinetics of maleimides make them an attractive choice.[1][2] In such cases, researchers should be mindful of the potential for instability of the thiosuccinimide linkage and may consider strategies to mitigate this, such as subsequent hydrolysis of the succinimide (B58015) ring.[8][9][10] Ultimately, a thorough understanding of the chemistry and performance characteristics of each reagent will enable the design of robust and effective bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Iodoacetamide-PEG3-azide in PROTAC Development: A Comparative Guide to Crosslinker Selection
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of Iodoacetamide-PEG3-azide with other crosslinkers used in PROTAC development, supported by experimental data and detailed protocols.
This compound: A Covalent Linker for PROTACs
This compound is a bifunctional crosslinker featuring two key reactive groups:
-
Iodoacetamide: This functional group reacts specifically with the thiol group of cysteine residues on a target protein, forming a stable covalent bond. This covalent and irreversible binding can offer advantages in terms of target engagement and potency.
-
Azide (B81097): The azide group enables the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for facile and efficient conjugation to a molecule containing an alkyne group.[1][2][3][4]
The polyethylene (B3416737) glycol (PEG) spacer (PEG3) enhances the hydrophilicity of the PROTAC molecule, which can improve solubility and cell permeability.[5]
Comparison of this compound with Other PROTAC Crosslinkers
The choice of a crosslinker is a crucial step in PROTAC design. Linkers can be broadly categorized as non-covalent and covalent, with further subclassifications based on their reactive moieties and physicochemical properties.
Covalent vs. Non-Covalent Linkers
Non-covalent PROTACs represent the majority of degraders developed to date. They form a ternary complex (Target Protein - PROTAC - E3 Ligase) through reversible, non-covalent interactions.
Covalent PROTACs , which utilize linkers like this compound, form an irreversible covalent bond with the target protein. This can lead to several potential advantages:
-
Enhanced Potency: Covalent binding can lead to higher target occupancy and more efficient degradation, often resulting in lower DC50 values (the concentration required to degrade 50% of the target protein).
-
Prolonged Duration of Action: The irreversible nature of the bond can lead to a longer-lasting effect.
-
Overcoming Resistance: Covalent PROTACs may be effective against target proteins that have developed resistance to non-covalent inhibitors through mutations in the binding pocket.
However, a potential drawback of irreversible covalent binding is the theoretical loss of the PROTAC's catalytic activity, as it cannot be recycled after the degradation of the target protein.[6]
Comparison of Covalent Warheads
Within the class of covalent linkers, different reactive groups can be employed to target specific amino acid residues.
| Covalent Warhead | Target Residue | Reactivity | Stability of Adduct | Potential for Off-Target Reactions |
| Iodoacetamide | Cysteine | High | High | Can react with other nucleophiles at high concentrations.[7] |
| Chloroacetamide | Cysteine | Moderate | High | Generally less reactive than iodoacetamide, potentially leading to fewer off-target modifications.[8] |
| Maleimide | Cysteine | High | Stable, but can undergo retro-Michael addition | Can react with other nucleophiles. |
| Acrylamide | Cysteine | Moderate | High | Generally good selectivity for cysteine. |
Quantitative Performance Data: A Case Study of Covalent BTK PROTACs
Direct comparative data for PROTACs utilizing an this compound linker versus other linkers for the same target is limited in the public domain. However, a study by Guo et al. (2020) provides valuable insights into the performance of different types of PROTACs targeting Bruton's tyrosine kinase (BTK).[9][10] While the reversible covalent PROTAC in this study (RC-1) utilizes a cyano-acrylamide warhead, the principles of covalent modification are comparable and offer a useful illustration.
The study compared a reversible covalent (RC-1), an irreversible covalent (IRC-1, based on ibrutinib), and a reversible non-covalent (RNC-1) BTK PROTAC.
| PROTAC | Warhead Type | Target Engagement | DC50 (MOLM-14 cells) | Dmax (MOLM-14 cells) |
| RC-1 | Reversible Covalent (cyano-acrylamide) | Covalent | 6.6 nM | >90% |
| RNC-1 | Reversible Non-covalent | Non-covalent | ~200 nM | ~50% |
| IRC-1 | Irreversible Covalent (based on ibrutinib) | Covalent | >1 µM | Minimal degradation |
Data extracted from Guo et al., 2020.[9][10]
These results demonstrate the significantly enhanced potency of the reversible covalent PROTAC (RC-1) compared to its non-covalent counterpart (RNC-1).[9][10] Interestingly, the irreversible covalent PROTAC (IRC-1) showed minimal degradation, suggesting that for effective degradation, a degree of reversibility might be beneficial to allow for the catalytic cycle of the PROTAC.[9][10]
Experimental Protocols
Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.[1][11][12]
1. Cell Culture and Treatment: a. Plate cells (e.g., MOLM-14) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. b. Treat the cells with varying concentrations of the PROTAC (e.g., 0, 8, 40, 200 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting: a. Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes. b. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. f. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. g. Detect the chemiluminescent signal using an appropriate substrate and an imaging system.
5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13][14][15][16]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.[2][17][18][19]
1. Immobilization of E3 Ligase: a. The E3 ligase (e.g., VHL or Cereblon) is typically immobilized on the sensor chip surface.
2. Binary Interaction Analysis: a. To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface and measure the association and dissociation rates. b. To measure the binding of the PROTAC to the target protein, a similar experiment can be performed by immobilizing the target protein.
3. Ternary Complex Analysis: a. To assess the formation of the ternary complex, a pre-incubated mixture of the PROTAC and the target protein is injected over the immobilized E3 ligase. b. The binding response is measured, and the kinetics and affinity of the ternary complex are determined.
4. Data Analysis: a. The sensorgram data is fitted to appropriate binding models to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). b. Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to one protein in the presence and absence of the other protein. A value of α > 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced once the first is bound.
Visualizing the Pathways and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Ubiquitin-Proteasome System
Caption: The enzymatic cascade of the Ubiquitin-Proteasome System.[5][20][21]
Experimental Workflow for PROTAC Linker Evaluation
Caption: A logical workflow for the evaluation and optimization of PROTAC linkers.[22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. lifesensors.com [lifesensors.com]
- 4. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 5. researchgate.net [researchgate.net]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
- 16. benchchem.com [benchchem.com]
- 17. aragen.com [aragen.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Iodoacetamide and Chloroacetamide for Cysteine Modification in Proteomics and Drug Development
For researchers, scientists, and drug development professionals engaged in proteomics, structural biology, and drug discovery, the selective modification of cysteine residues is a cornerstone technique. The choice of alkylating agent for this purpose is critical, as it can significantly impact experimental outcomes, from the accuracy of protein identification to the efficacy of targeted covalent inhibitors. Iodoacetamide (B48618) (IAA) and chloroacetamide (CAA) are two of the most commonly used haloacetamide reagents for cysteine alkylation. This guide provides an objective, data-driven comparison of their performance, delves into their reactivity and side reactions, and offers detailed experimental protocols to inform the selection of the optimal reagent for specific research needs.
At a Glance: Iodoacetamide vs. Chloroacetamide
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) |
| Primary Target | Cysteine Thiols (-SH) | Cysteine Thiols (-SH) |
| Reaction Mechanism | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution |
| Relative Reactivity | High | Lower than Iodoacetamide |
| Key Advantage | Rapid and efficient alkylation | Higher specificity for cysteine |
| Primary Disadvantage | Prone to off-target reactions | Slower reaction kinetics, significant methionine oxidation |
| Common Applications | Standard proteomics workflows, peptide mapping, enzyme inhibition studies | Proteomics when minimizing off-target alkylation is critical |
Delving Deeper: A Performance Showdown
The fundamental difference between iodoacetamide and chloroacetamide lies in the halogen leaving group, with iodide being a better leaving group than chloride. This dictates their reactivity, with the general trend being Iodo > Bromo > Chloro.[1][2] Both reagents alkylate cysteine residues via a nucleophilic substitution (SN2) reaction, where the deprotonated thiol group of the cysteine side chain attacks the electrophilic carbon atom bearing the halogen, forming a stable thioether bond.[2] This modification, known as carbamidomethylation, adds a mass of +57.02 Da to each cysteine residue.[2]
Reaction Kinetics and Efficiency
Iodoacetamide is well-documented for its rapid and efficient alkylation of cysteine residues.[3] While specific rate constants can vary depending on reaction conditions, iodoacetamide's high reactivity ensures that the alkylation process is typically completed in a shorter timeframe.
Chloroacetamide, on the other hand, exhibits slower reaction kinetics.[3] This necessitates longer incubation times to achieve complete alkylation of cysteine residues.
Specificity and Off-Target Reactions
A significant trade-off for iodoacetamide's high reactivity is its lower specificity. It has been shown to react with other nucleophilic amino acid side chains, including methionine, lysine, histidine, aspartate, and glutamate, as well as the N-terminus of proteins.[3][4] This can lead to a heterogeneous population of modified proteins, complicating data analysis and interpretation. One notable side reaction is the carbamidomethylation of methionine, which can affect up to 80% of methionine-containing peptides under certain conditions.[5][6]
Chloroacetamide is generally considered to have a higher specificity for cysteine residues, with a reduced level of off-target alkylation of other amino acids.[1][7] However, a significant and well-documented side effect of using chloroacetamide is a substantial increase in the oxidation of methionine residues.[1][7] Studies have reported that methionine oxidation can increase to as high as 40% of all methionine-containing peptides when using chloroacetamide, compared to 2-5% with iodoacetamide.[1][7][8] This is a critical consideration for any study where the oxidation state of methionine is of functional interest.
Quantitative Comparison of Side Reactions
| Side Reaction | Iodoacetamide | Chloroacetamide | Reference |
| Methionine Oxidation | 2-5% of Met-containing peptides | Up to 40% of Met-containing peptides | [1][7][8] |
| Methionine Carbamidomethylation | Can affect up to 80% of Met-containing peptides | Lower than iodoacetamide | [5][6] |
| Off-target Alkylation (Lys, His, Asp, Glu, N-terminus) | More prevalent | Less prevalent | [3][7] |
Experimental Protocols
Below are detailed methodologies for performing cysteine alkylation using iodoacetamide and chloroacetamide in a typical proteomics workflow.
Protocol 1: Cysteine Alkylation with Iodoacetamide
This protocol is a standard method for preparing protein samples for mass spectrometry.[9][10][11]
Materials:
-
Tris-HCl
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Ammonium (B1175870) Bicarbonate (AmBic)
-
HPLC-grade water
Procedure:
-
Protein Solubilization & Denaturation:
-
Dissolve the protein sample (e.g., 100 µg) in a denaturing buffer (e.g., 100 µL of 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
-
Reduction:
-
Add DTT to a final concentration of 5-10 mM.
-
Incubate at 56°C for 30-60 minutes.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in water). This solution is light-sensitive and should be prepared fresh and kept in the dark.
-
Add the iodoacetamide solution to the reduced protein sample to a final concentration of 15-20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching:
-
Quench the reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.
-
-
Sample Cleanup and Digestion:
-
Proceed with a standard protocol for buffer exchange (e.g., using spin filters or precipitation) to remove urea and excess reagents.
-
Resuspend the alkylated proteins in a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease of choice (e.g., trypsin) and incubate as required.
-
Protocol 2: Cysteine Alkylation with Chloroacetamide
This protocol is adapted from established methods for chloroacetamide alkylation.[2]
Materials:
-
Urea or other denaturant
-
HEPES or Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Chloroacetamide (CAA)
-
Ammonium Bicarbonate (AmBic)
Procedure:
-
Protein Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M urea, 2 M thiourea (B124793) in 10 mM HEPES, pH 8.0).
-
Add DTT to a final concentration of 10 mM.
-
Incubate at room temperature for 1 hour.
-
-
Alkylation:
-
Prepare a fresh stock solution of chloroacetamide (e.g., 200 mM in the same buffer).
-
Add the chloroacetamide solution to the reduced protein sample to a final concentration of 20-40 mM.
-
Incubate in the dark at room temperature for 1 hour. Longer incubation times may be necessary compared to iodoacetamide.
-
-
Quenching:
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
-
Sample Cleanup and Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin and incubate overnight at 37°C.
-
Visualizing the Chemistry and Workflow
To better illustrate the processes described, the following diagrams were generated using Graphviz.
References
- 1. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 9. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 11. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
The Rise of Covalent PROTACs: A Comparative Look at Iodoacetamide-PEG3-Azide Linker Efficacy
For Immediate Publication
A deep dive into the burgeoning field of covalent Proteolysis Targeting Chimeras (PROTACs), this guide offers a comparative analysis of PROTACs utilizing an Iodoacetamide-PEG3-azide linker against other prominent linker technologies. This document serves as a vital resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of efficacy, experimental data, and detailed methodologies.
PROTAC technology represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The architecture of a PROTAC is a tripartite construct: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker tethering the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes degradation.
This guide focuses on a specific and promising class of linkers: those incorporating an iodoacetamide (B48618) moiety for covalent targeting, a polyethylene (B3416737) glycol (PEG) chain for improved solubility and pharmacokinetics, and an azide (B81097) group for versatile "click chemistry" conjugation. While direct, published efficacy data for a PROTAC utilizing the precise this compound linker remains nascent, this guide will draw upon closely related and highly relevant examples of covalent PROTACs to provide a robust comparative framework.
The Covalent Advantage: Iodoacetamide in PROTAC Design
The inclusion of an iodoacetamide group transforms a standard PROTAC into a covalent PROTAC. This reactive group forms a stable, covalent bond with nucleophilic residues on the target protein, most commonly cysteine. This irreversible or slowly reversible binding can offer several advantages:
-
Increased Potency: By forming a covalent bond, the PROTAC can achieve sustained target engagement, leading to more efficient ubiquitination and degradation, often at lower concentrations.
-
Prolonged Duration of Action: The stable bond can extend the pharmacological effect of the PROTAC, potentially reducing dosing frequency.
-
Targeting Challenging Proteins: Covalent PROTACs can effectively target proteins with shallow binding pockets or those where high intracellular concentrations of a reversible PROTAC are difficult to achieve.
Comparative Analysis of Linker Technologies
The choice of linker is paramount in optimizing a PROTAC's performance. Below is a comparison of key linker types, with a focus on the attributes of a PEG-based, covalent-capable linker like this compound.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Relevance to this compound |
| Alkyl Chains | Flexible, hydrophobic | Synthetically straightforward, allows for easy length modulation. | Poor aqueous solubility, potential for off-target hydrophobic interactions. | The PEG component of the this compound linker is designed to overcome the hydrophobicity issues of simple alkyl chains. |
| PEG Linkers | Flexible, hydrophilic | Improved solubility and cell permeability, reduced non-specific binding.[1][2] | Can sometimes lead to reduced metabolic stability. | The this compound linker is a prime example of a PEG-based linker, leveraging its favorable properties. |
| Rigid Linkers (e.g., piperazine, cycloalkane) | Conformationally constrained | Can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency and metabolic stability.[1] | Can be synthetically more challenging, and a rigid conformation may not be optimal for all target-E3 ligase pairs. | The azide group in the this compound linker allows for the facile introduction of rigid triazole rings via click chemistry, offering a modular approach to incorporating rigidity. |
| Clickable Linkers (containing azide/alkyne) | Allows for modular and efficient synthesis | Rapid generation of PROTAC libraries with diverse linkers, metabolically stable triazole ring formation.[1] | The resulting triazole is a rigid structure, which may not always be beneficial. | The azide functionality is a core feature of the this compound linker, enabling its use in "click chemistry" for PROTAC synthesis. |
| Covalent Linkers (with reactive warheads like iodoacetamide) | Forms a covalent bond with the target protein | Increased potency, prolonged duration of action, ability to target proteins with shallow binding pockets.[3][4] | Potential for off-target covalent modification, risk of immunogenicity. The catalytic nature of PROTACs may be lost. | The iodoacetamide moiety provides the covalent targeting capability. |
Quantitative Performance Data: A Case Study with Covalent BTK PROTACs
As a direct case study for a PROTAC with an this compound linker is not yet available in peer-reviewed literature, we present data from a study on covalent Bruton's tyrosine kinase (BTK) PROTACs that utilize a cyano-acrylamide warhead (functionally similar to iodoacetamide in targeting cysteine) and PEG linkers of varying lengths. This serves as a strong proxy for the expected performance characteristics.
In a study by Gabizon et al., a series of reversible covalent PROTACs targeting BTK were synthesized and evaluated. The most potent compound, RC-1, demonstrated a DC50 of 6.6 nM and a Dmax of over 90% in MOLM-14 cells. Another optimized version, RC-3, showed a DC50 of less than 10 nM and a Dmax of over 85%.
Table 1: Efficacy of Covalent BTK PROTACs with PEG Linkers
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| RC-1 | BTK | Pomalidomide (CRBN) | PEG-based | MOLM-14 | 6.6 | >90 | (Gabizon et al., 2020) |
| RC-3 | BTK | Pomalidomide (CRBN) | PEG-based | MOLM-14 | <10 | >85 | (Gabizon et al., 2020) |
| RNC-1 (non-covalent control) | BTK | Pomalidomide (CRBN) | PEG-based | MOLM-14 | ~100 | ~50 | (Gabizon et al., 2020) |
| IRC-1 (irreversible covalent control) | BTK | Ibrutinib (CRBN) | PEG-based | MOLM-14 | >1000 | Minimal | (Gabizon et al., 2020) |
Note: The data presented is from a study on reversible covalent BTK PROTACs and is intended to be representative of the potential efficacy of covalent PROTACs with PEG linkers.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluate the efficacy of PROTACs, several key experiments are performed. The signaling pathway of PROTAC-mediated degradation and the workflows for western blotting and ubiquitination assays are depicted below.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow for assessing protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of PROTAC efficacy.
Western Blot Protocol for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
1. Cell Culture and Treatment:
- Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment.
- Treat cells with varying concentrations of the PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration of all samples with lysis buffer.
- Add Laemmli sample buffer to a final concentration of 1x and denature by heating at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate proteins by size.
4. Protein Transfer and Immunoblotting:
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
5. Detection and Data Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin).
- Calculate the percentage of protein degradation relative to the vehicle-treated control to determine Dmax and plot against concentration to determine DC50.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
1. Cell Treatment and Lysis:
- Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a specified time. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
- Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619).
2. Immunoprecipitation:
- Incubate the cell lysate with an antibody against the protein of interest, coupled to protein A/G beads, overnight at 4°C to immunoprecipitate the target protein.
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
3. Elution and Western Blotting:
- Elute the immunoprecipitated protein from the beads by boiling in sample buffer.
- Perform western blotting as described above.
- Probe the membrane with an antibody that recognizes ubiquitin. A smear of high-molecular-weight bands in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.
Conclusion
The this compound linker represents a sophisticated and versatile tool in the design of covalent PROTACs. By combining the benefits of covalent targeting, the favorable physicochemical properties of PEG, and the synthetic flexibility of click chemistry, this linker class holds immense potential for the development of highly potent and selective protein degraders. While further studies are needed to fully elucidate the efficacy of PROTACs employing this specific linker, the available data from analogous covalent PROTACs strongly support their promise in advancing the field of targeted protein degradation and addressing previously "undruggable" targets.
References
A Head-to-Head Comparison: CuAAC vs. SPAAC for Iodoacetamide-PEG3-azide Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. The "click chemistry" family of reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), have become indispensable tools for this purpose. This guide provides an objective, data-supported comparison of CuAAC and SPAAC for the conjugation of Iodoacetamide-PEG3-azide, a versatile heterobifunctional linker used to connect molecules to cysteine residues on proteins.
This compound contains an iodoacetamide (B48618) group for covalent linkage to thiols (e.g., cysteine residues) and an azide (B81097) group for subsequent click chemistry. The choice between CuAAC and SPAAC for the azide handle is critical and depends heavily on the experimental context, balancing the need for speed against the demand for biocompatibility.
At a Glance: CuAAC vs. SPAAC
The fundamental trade-off between CuAAC and SPAAC is reaction speed versus biocompatibility. CuAAC is known for its rapid kinetics but is limited by the cytotoxicity of the required copper catalyst.[1][2][3] In contrast, SPAAC is a copper-free method, making it ideal for applications in living systems, though it is generally slower than CuAAC.[1][4][5]
Quantitative Performance Comparison
The selection of a conjugation strategy is often dictated by quantitative parameters such as reaction speed, biocompatibility, and potential side reactions. The following table summarizes these key differences.
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I), typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[1][6] | None required; the reaction is driven by the ring strain of the alkyne.[1][] |
| Biocompatibility | Lower, due to the cytotoxicity of copper ions, which can generate reactive oxygen species (ROS).[8][9][10] Ligands like THPTA can mitigate toxicity.[1][11] | High; ideal for live-cell labeling and in vivo applications due to the absence of a metal catalyst.[1][8][12] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[13] Generally much faster than SPAAC.[14][15] | Fast, but generally slower than CuAAC.[13][14] Rate is highly dependent on the structure and strain of the cyclooctyne (B158145) (e.g., DBCO, BCN).[8][16] |
| Alkyne Reagent | Simple, stable, and easily synthesized terminal alkynes.[8] | Sterically bulky and more complex strained cyclooctynes (e.g., DBCO, BCN) that can be less stable.[4][8] |
| Reaction Conditions | Broad tolerance for aqueous or organic solvents and pH (typically 4-12).[8] | Proceeds efficiently under physiological conditions (temperature and pH).[1][12] |
| Side Reactions | Copper can catalyze oxidative damage to proteins, particularly affecting residues like methionine, cysteine, tyrosine, and histidine.[10] A Cu-catalyzed reaction between the alkyne, azide, and free thiols can form thiotriazole byproducts.[17][18] | Strained alkynes can react non-specifically with free thiols (thiol-yne addition).[19] This can be mitigated by pre-blocking thiols with iodoacetamide.[19] |
Reaction Mechanisms and Workflow
The operational workflows for CuAAC and SPAAC differ primarily in the requirement for a catalyst and the nature of the alkyne coupling partner.
Detailed Experimental Protocols
The following are generalized protocols for the conjugation of this compound to a protein containing a terminal alkyne (for CuAAC) or for the reaction with a strained alkyne (for SPAAC). Optimization may be required for specific applications.
Protocol 1: CuAAC Conjugation
This protocol describes a typical procedure for the copper(I)-catalyzed reaction between a terminal alkyne-modified protein and this compound.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
CuAAC Biomolecule Reaction Buffer Kit (or individual components: CuSO₄, a water-soluble ligand like THPTA, and Sodium Ascorbate).
-
Anhydrous DMSO.
-
Deionized water.
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 40 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA ligand in deionized water.
-
Freshly prepare a 1 M stock solution of Sodium Ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A 10-20 fold molar excess of the azide is a common starting point.
-
Add the appropriate volume of reaction buffer (e.g., PBS) to achieve the desired final protein concentration.
-
Prepare a CuSO₄:THPTA premix by combining the CuSO₄ and THPTA stock solutions at a 1:5 molar ratio.[20]
-
Add the CuSO₄:THPTA premix to the protein-azide solution to a final CuSO₄ concentration of 50 µM to 2 mM.[20] Mix gently.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM.[21]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess reagents and catalyst using size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
Protocol 2: SPAAC Conjugation
This protocol outlines a general procedure for the copper-free reaction between an azide-containing molecule like this compound and a strained cyclooctyne-modified protein.
Materials:
-
Azide-modified protein (e.g., after reaction with this compound) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Strained cyclooctyne reagent (e.g., DBCO-functionalized molecule).
-
Anhydrous DMSO.
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the strained cyclooctyne reagent in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the solution of the azide-modified protein.
-
Add the strained cyclooctyne stock solution to the protein solution. A 2-4 fold molar excess of the cyclooctyne reagent over the azide-modified protein is a good starting point.[22]
-
Ensure the final concentration of DMSO is below 5% (v/v) to avoid protein denaturation.[22]
-
-
Incubation:
-
Purification:
-
Remove the excess, unreacted strained alkyne using size exclusion chromatography, dialysis, or other appropriate protein purification methods.
-
Mitigating Side Reactions
A key consideration for both methods is the potential for non-specific reactions, particularly with cysteine residues.
-
In CuAAC , the copper catalyst can promote the formation of thiotriazole byproducts in the presence of free thiols.[17][18] If the target protein has other reactive cysteines besides the one targeted by iodoacetamide, it is advisable to block these using an excess of iodoacetamide prior to the click reaction step.
-
In SPAAC , strained alkynes like DBCO can react directly with free thiols.[19] Since this compound is used to target a specific cysteine, it is crucial to ensure that other accessible cysteines on the protein are blocked to prevent off-target labeling by the strained alkyne. Pre-treatment with iodoacetamide before introducing the strained alkyne can effectively prevent this side reaction.[19][24]
Choosing the Right Reaction
The decision between CuAAC and SPAAC for your this compound conjugation should be guided by the specific demands of your experiment.
Conclusion
Both CuAAC and SPAAC are exceptionally powerful and versatile methods for conjugating this compound.
CuAAC is the superior choice for in vitro applications where reaction speed and high efficiency are paramount, and the potential for copper-induced side reactions can be managed.[25][26] Its reliance on simple, cost-effective terminal alkynes makes it a highly accessible method.
SPAAC is the unequivocal choice for applications involving living systems, such as live-cell imaging or in vivo studies, where the cytotoxicity of copper is prohibitive.[1][4][5] While generally slower, the development of increasingly reactive strained alkynes continues to close the kinetic gap.[27][28]
Ultimately, a careful consideration of the trade-offs between speed, biocompatibility, and potential side reactions will enable researchers to select the optimal click chemistry strategy for their specific scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 20. static.igem.wiki [static.igem.wiki]
- 21. jenabioscience.com [jenabioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 24. benchchem.com [benchchem.com]
- 25. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bioclone.net [bioclone.net]
- 27. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Iodoacetamide-PEG3-azide: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance
The proper disposal of Iodoacetamide-PEG3-azide is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This molecule possesses two reactive functional groups: an iodoacetamide (B48618) and an azide (B81097). The iodoacetamide group is a known alkylating agent and is considered toxic, while the organic azide group presents a potential explosion hazard.[1][2][3] Therefore, a multi-step approach is required to manage waste containing this compound, involving segregation, quenching of the azide moiety, and ultimate disposal by a licensed professional service.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile rubber gloves (minimum layer thickness: 0.11 mm).[4][5]
-
Body Protection: A lab coat.
All handling and disposal steps should be performed within a certified chemical fume hood to avoid inhalation of any dust or vapors.[4][6]
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound waste, including pure compound and contaminated materials.
Step 1: Waste Segregation
Proper segregation of waste is the first and most crucial step to prevent accidental and dangerous reactions.
-
Dedicated Waste Container: All waste containing this compound, including unused product, reaction mixtures, and contaminated consumables (e.g., pipette tips, weighing boats), must be collected in a clearly labeled, dedicated waste container.[1][7]
-
Labeling: The container must be labeled as "Hazardous Waste: this compound" and should also indicate the presence of "Organic Azide" and "Toxic Alkylating Agent".
-
Incompatible Materials: It is imperative to avoid mixing this waste with incompatible materials.[1][8][9] A comprehensive list of incompatibilities is provided in the table below.
Step 2: Quenching of the Azide Functional Group (for dilute solutions)
For dilute aqueous solutions (≤5%) of this compound, the azide functionality should be quenched to mitigate the explosion risk.[10] This process converts the azide into a more stable amine.
Experimental Protocol for Quenching:
-
Preparation: In a three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hypochlorite (B82951) solution), place the dilute azide-containing solution. This entire setup must be within a chemical fume hood.
-
Acidification: Cool the solution in an ice bath and slowly add a 20% aqueous solution of sodium nitrite.
-
Reaction: While stirring, slowly add 2M hydrochloric acid via the dropping funnel. The reaction will produce nitrogen gas, which should be safely vented. The formation of nitric oxide is also possible, necessitating the use of a fume hood.[10]
-
Completion Check: After the addition is complete, allow the reaction to stir for at least one hour. To confirm the absence of residual azide, a spot test can be performed:
-
Place a drop of the reaction mixture on a spot plate.
-
Add 1-2 drops of dilute hydrochloric acid.
-
Add 1 drop of ferric chloride solution.
-
Gently warm the plate. A red color indicates the presence of hydrazoic acid, meaning the quenching is incomplete.[10]
-
-
Neutralization: Once the quenching is complete, neutralize the solution with a dilute sodium hydroxide (B78521) solution to a pH between 6 and 9.[10]
-
Collection: The neutralized solution should be transferred to the dedicated hazardous waste container.
Step 3: Final Disposal
-
Solid Waste: Unused or expired this compound, as well as heavily contaminated materials, should be collected directly into the dedicated waste container without attempting to quench.
-
Professional Disposal: All waste containing this compound, whether quenched or not, must be disposed of through a licensed professional hazardous waste disposal company.[5][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][10]
Quantitative Data and Incompatibility Summary
| Parameter | Guideline | Source(s) |
| Azide Quenching Concentration | Recommended for aqueous solutions ≤ 5% sodium azide equivalent. | [10] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents, heavy metals and their salts, halogenated solvents (e.g., dichloromethane, chloroform), bromine, carbon disulfide, dimethyl sulfate. | [1][8][9] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen iodide. | [8][9] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Iodoacetamide | C2H4INO | CID 3727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bio.vu.nl [bio.vu.nl]
- 5. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. uvic.ca [uvic.ca]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. fishersci.com [fishersci.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Iodoacetamide-PEG3-azide
Researchers and drug development professionals require robust safety protocols to ensure personal and environmental protection when handling specialized chemical reagents. This guide provides essential, immediate safety and logistical information for the handling of Iodoacetamide-PEG3-azide, a heterobifunctional linker used in bioconjugation and proteomics. The following procedural guidance, including personal protective equipment (PPE), operational plans, and disposal methods, is designed to build a foundation of safety and trust in your laboratory operations.
Core Safety and Handling Information
Personal Protective Equipment (PPE):
Based on the hazards associated with iodoacetamide (B48618), the following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection:
-
Respiratory Protection: If working with the solid form and there is a risk of dust formation, or if working in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 386.19 g/mol | [2][3][4] |
| Purity | >95% - 98% | [2][3][5] |
| Storage Temperature | -20°C for long-term storage (months to years) | [2][3][6][7][8][9] |
| 0 - 4°C for short-term storage (days to weeks) | [3] | |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
Experimental Protocol: General Handling and Weighing of this compound
This protocol outlines the general steps for safely handling and weighing solid this compound in a laboratory setting.
Materials:
-
This compound (solid)
-
Appropriate PPE (see above)
-
Chemical fume hood
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent (e.g., anhydrous DMSO, DMF)
-
Vortex mixer
-
Sealed container for disposal of contaminated materials
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required personal protective equipment.
-
Designate a specific area within the fume hood for handling the compound.
-
Place all necessary equipment (balance, spatula, weighing paper, solvent, disposal container) inside the fume hood.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid onto the weighing paper or boat on the analytical balance.
-
Avoid creating dust. If any dust is generated, gently clean the area with a damp paper towel (for disposal) without dispersing the dust into the air.
-
Once the desired mass is obtained, securely close the primary container of this compound.
-
-
Solubilization:
-
Transfer the weighed solid into an appropriate vial or tube.
-
Add the desired volume of anhydrous solvent (e.g., DMSO, DMF) to the vial.[6]
-
Cap the vial securely and vortex until the solid is completely dissolved.
-
-
Cleanup:
-
Carefully fold the used weighing paper/boat and any contaminated wipes and place them into the designated sealed container for hazardous waste.
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate cleaning agent.
-
Remove gloves and dispose of them in the designated waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, clearly labeled, sealed container for liquid hazardous waste.
-
Disposal Method: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. This compound, 1594986-04-5 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | PROTAC linker | CAS# 1594986-04-5 | InvivoChem [invivochem.com]
- 5. This compound | CAS#:1594986-04-5 | Chemsrc [chemsrc.com]
- 6. This compound, CAS 1594986-04-5 | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. This compound - Creative Biolabs [creative-biolabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
